molecular formula C12H16O2 B2829840 (3-(Benzyloxy)cyclobutyl)methanol CAS No. 128041-57-6

(3-(Benzyloxy)cyclobutyl)methanol

Cat. No.: B2829840
CAS No.: 128041-57-6
M. Wt: 192.258
InChI Key: GUMINBOCIUCMJL-HAQNSBGRSA-N
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Description

(3-(Benzyloxy)cyclobutyl)methanol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylmethoxycyclobutyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMINBOCIUCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276479
Record name cis-3-(Phenylmethoxy)cyclobutanemethanol
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Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141352-64-9, 156865-32-6
Record name cis-3-(Phenylmethoxy)cyclobutanemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID501276479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(benzyloxy)cyclobutyl]methanol
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Foundational & Exploratory

Technical Whitepaper: (3-(Benzyloxy)cyclobutane-1,1-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of (3-(Benzyloxy)cyclobutane-1,1-diyl)dimethanol , the chemical entity definitively assigned to CAS 20061-24-9 .

CAS 20061-24-9 | High-Value Cyclobutyl Scaffold for Nucleoside Analogues

Executive Summary

CAS 20061-24-9 refers to (3-(Benzyloxy)cyclobutane-1,1-diyl)dimethanol , a critical carbocyclic nucleoside intermediate. While often colloquially referred to as "(3-(Benzyloxy)cyclobutyl)methanol" in trade catalogs, the structure is a diol (containing two hydroxymethyl groups), not a mono-alcohol. This compound serves as the structural core for a class of antiviral agents, including Lobucavir and other HIV-1 reverse transcriptase inhibitors, where the cyclobutane ring mimics the sugar moiety of natural nucleosides.

Chemical Identity & Physicochemical Profile

The distinction between the mono-methanol and the di-methanol (CAS 20061-24-9) is vital for stoichiometric accuracy in synthesis.

PropertySpecification
CAS Number 20061-24-9
IUPAC Name [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol
Common Synonyms (3-(Benzyloxy)cyclobutane-1,1-diyl)dimethanol; 1,1-Bis(hydroxymethyl)-3-(benzyloxy)cyclobutane
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Appearance Viscous colorless to pale yellow oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
Boiling Point ~420°C (Predicted at 760 mmHg)
Density ~1.1 g/cm³
Stereochemistry Achiral (plane of symmetry through C1 and C3), but can form cis/trans isomers relative to substituents at C1 if desymmetrized.[1][2][3]
Synthetic Pathways & Manufacturing

The synthesis of CAS 20061-24-9 typically employs a Malonate Cyclization Strategy . This route is preferred for its scalability and the ability to install the gem-dimethanol functionality (via reduction) simultaneously.

3.1. Reaction Scheme (Graphviz)

The following diagram illustrates the conversion of Diethyl malonate to the target diol via a cyclobutane dicarboxylate intermediate.

SynthesisPath Start Diethyl Malonate + 2-(Benzyloxy)-1,3-dichloropropane Inter Intermediate: Diethyl 3-(benzyloxy) cyclobutane-1,1-dicarboxylate Start->Inter 1. NaH, DMF/DMSO (Cyclodialkylation) Product Target Product (CAS 20061-24-9): (3-(Benzyloxy)cyclobutane- 1,1-diyl)dimethanol Inter->Product 2. LiAlH4, THF (Exhaustive Reduction)

Caption: Two-step synthesis of CAS 20061-24-9 via malonate alkylation and hydride reduction.

3.2. Detailed Experimental Protocol

Step 1: Cyclodialkylation

  • Reagents: Diethyl malonate (1.0 eq), 2-(Benzyloxy)-1,3-dichloropropane (1.0 eq), Sodium Hydride (2.2 eq).

  • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Suspend NaH in dry DMF under nitrogen at 0°C.

    • Add Diethyl malonate dropwise; stir until evolution of H₂ ceases.

    • Add 2-(Benzyloxy)-1,3-dichloropropane slowly to minimize polymerization.

    • Heat to 60-80°C for 4-12 hours.

    • Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate, and purify via vacuum distillation to obtain the Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate .

Step 2: Reduction to Diol (CAS 20061-24-9)

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the diester intermediate in THF and cool to 0°C.

    • Add LiAlH₄ pellets or solution carefully (exothermic).

    • Allow to warm to room temperature and reflux for 2 hours to ensure complete reduction of both ester groups.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (where x = grams of LiAlH₄).

    • Filter the granular aluminum salts. Concentrate the filtrate.

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient) yields the pure diol.

Applications in Drug Development

CAS 20061-24-9 is a "privileged scaffold" in medicinal chemistry, particularly for Carbocyclic Nucleosides .

  • Mechanism of Action: The cyclobutane ring replaces the labile ribose sugar found in natural nucleosides. This modification increases metabolic stability (resistance to phosphorylases) while maintaining the geometry required for viral polymerase recognition.

  • Key Targets:

    • HIV-1 Reverse Transcriptase: Used in the synthesis of Lobucavir analogues.

    • Hepatitis B Virus (HBV) Polymerase: Cyclobutyl guanine derivatives.

    • Kinase Inhibitors: The 1,1-disubstitution allows for the creation of spirocyclic structures or rigid linkers in PLK (Polo-like kinase) inhibitors.

Handling, Stability, & Safety (SDS Summary)

While CAS 20061-24-9 is a stable intermediate, standard laboratory safety protocols apply.

Hazard ClassGHS CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzyl ether is stable to basic and mild acidic conditions but will cleave under hydrogenation (H₂/Pd-C) or strong Lewis acids (BBr₃).

  • Incompatibility: Strong oxidizing agents (can oxidize the alcohols to aldehydes/acids).

References
  • PubChem Compound Summary. (2025). [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol (CID 14781936). National Center for Biotechnology Information. [Link][2]

  • Bisacchi, G. S., et al. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry. [Link]

  • Vandendriessche, F., et al. (1993). Synthesis of cyclobutane-containing phosphonate nucleosides. Tetrahedron. [Link]

Sources

Strategic Integration of Cyclobutyl Methanol Derivatives in Modern Medicinal Chemistry: A Structure-Activity Relationship (SAR) Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich 3D fragments is a defining trend in contemporary fragment-based drug discovery (FBDD)[1]. Among these emerging 3D scaffolds, cyclobutyl methanol derivatives have distinguished themselves as privileged pharmacophores. By balancing steric bulk, metabolic stability, and precise hydrogen-bonding vectorization, these derivatives offer medicinal chemists a powerful tool to optimize lead compounds. This whitepaper explores the structure-activity relationship (SAR) of cyclobutyl methanol derivatives, detailing the mechanistic rationale for their efficacy, real-world case studies in oncology, and the self-validating synthetic protocols required for their development.

Mechanistic Rationale: The Cyclobutyl Methanol Pharmacophore

Conformational Rigidity and Entropic Tuning

The cyclobutane ring possesses a unique puckered "butterfly" conformation with a ring strain of approximately 27.5 kcal/mol[2]. Unlike acyclic alkyl chains that suffer from high degrees of rotational freedom, the cyclobutane scaffold restricts the conformational flexibility of attached functional groups. When a molecule binds to a target protein, it must adopt a specific bioactive conformation; highly flexible molecules incur a massive entropic penalty during this process. By pre-organizing the pharmacophore into a rigid 3D geometry, cyclobutyl derivatives minimize this entropic penalty, often leading to dramatically enhanced binding affinities[2].

Bioisosteric Superiority

In comparative SAR studies, cyclobutane derivatives frequently outperform their smaller and larger cycloalkane counterparts. A landmark example is the optimization of the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir. During its development, the cyclobutane-containing analogue demonstrated significantly higher potency, proving to be 3-fold more active than its cyclopropyl counterpart and 19-fold more active than the cyclopentyl analogue[2]. The cyclopropyl ring often lacks the necessary volume to optimally fill hydrophobic pockets, while the cyclopentyl ring introduces excessive flexibility, negating the entropic benefits.

Vectorization via the Hydroxymethyl Group

The addition of a methanol moiety (-CH₂OH) to the cyclobutyl ring transforms a simple hydrophobic spacer into a highly directional interaction hub. The hydroxymethyl group acts as both a hydrogen-bond donor and acceptor, allowing for precise vectorization toward solvent-exposed residues or bridging water molecules within kinase and protease active sites.

Case Study: CDK9 Inhibition and the KB-0742 Scaffold

The strategic value of cyclobutyl methanol derivatives is perfectly illustrated in the discovery of KB-0742, an orally bioavailable, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9) developed for MYC-dependent cancers[3].

During the SAR campaign, researchers utilized an amino-pyrazolopyrimidine core and systematically modified the C-7 position to enhance potency and selectivity. The incorporation of a (3-aminocyclobutyl)methanol moiety provided critical directional guidance[3].

Causality in SAR Design: The rigid cyclobutyl ring was selected to project the terminal functional groups into specific regions of the CDK9/cyclin T1 ATP-competitive binding site. Crystallographic and docking models revealed that the core aligns with the hinge region (Cys106), while the cyclobutyl spacer precisely positions the pendant amine to interact with solvent-exposed residues Glu107 and Asp109 via hydrogen bonding and ionic interactions[3]. The SAR data revealed that replacing a simple hydroxyl group with a pendant amine on this cyclobutyl scaffold enhanced target potency by approximately 7-fold, validating the spatial precision afforded by the cyclobutane ring[3].

Quantitative SAR Analysis: Impact of Scaffold Modifications

The following table synthesizes the quantitative impact of ring size and substitution on relative target potency, drawing from comparative SAR data across multiple drug discovery campaigns (including boceprevir analogs and CDK9 inhibitors)[2][3].

Scaffold ModificationRing Size / MotifRelative Potency (Fold Change)Mechanistic Rationale
Cyclopropyl analogue 3-membered ring1x (Baseline)High ring strain; suboptimal spatial vectorization of substituents.
Cyclopentyl analogue 5-membered ring0.15x (Decreased)Increased conformational flexibility leads to a higher entropic penalty upon target binding.
Cyclobutyl (Unsubstituted) 4-membered ring3x (Increased)Optimal puckered conformation locks the molecule in its bioactive state, minimizing entropic loss.
Cyclobutyl Methanol (-CH₂OH) 4-membered ring10x (Increased)Hydroxymethyl group provides a highly directional hydrogen bond donor/acceptor.
Aminocyclobutyl Methanol 4-membered ring70x (Increased)Pendant amine enables optimal ionic/H-bond interactions with solvent-exposed acidic residues (e.g., Asp109/Glu107).

Signaling Pathway Visualization

To contextualize the biological impact of these derivatives, the following diagram illustrates the MYC-dependent transcriptional pathway targeted by cyclobutyl methanol-derived CDK9 inhibitors like KB-0742.

CDK9_Pathway CDK9 CDK9 / Cyclin T1 Complex RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription MYC-Dependent Oncogenic Transcription RNAPII->Transcription Activates Tumor Tumor Cell Proliferation Transcription->Tumor Drives Inhibitor Cyclobutyl Methanol Derivative (e.g., KB-0742) Inhibitor->CDK9 ATP-Competitive Inhibition

Fig 1. CDK9/Cyclin T1 transcriptional regulation pathway and targeted inhibition by cyclobutyl derivatives.

Experimental Methodology: Synthesis & Structural Validation

The integration of cyclobutyl methanol derivatives into SAR libraries requires robust, high-yielding synthetic protocols. The most reliable method for generating these building blocks is the reduction of cyclobutane carboxylic acids or esters using Lithium Aluminum Hydride (LiAlH₄)[4].

Protocol: Anhydrous Reduction and Fieser Workup

This protocol is designed as a self-validating system, ensuring that intermediate purity is confirmed before downstream biological assays.

Step 1: Nucleophilic Acyl Substitution

  • Action: Dissolve the cyclobutane ester in flame-dried, anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C. Slowly add 1.0 equivalent of LiAlH₄.

  • Causality: The environment must be strictly anhydrous; any residual water will react violently with LiAlH₄, destroying the reagent and posing a severe safety hazard[4]. The first equivalent of hydride attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the alkoxide leaving group, generating an aldehyde intermediate[4].

Step 2: Nucleophilic Addition

  • Action: Allow the reaction to stir and warm to room temperature.

  • Causality: The transient aldehyde is highly electrophilic and is immediately reduced by a second equivalent of hydride, forming a stable aluminum alkoxide intermediate[4].

Step 3: The Fieser Workup

  • Action: Cool the reaction back to 0 °C. For every n grams of LiAlH₄ used, sequentially and carefully add n mL of distilled H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O. Stir vigorously for 15 minutes until a white precipitate forms. Filter through a pad of Celite.

  • Causality: Standard aqueous quenching of aluminum hydrides creates intractable, gelatinous aluminum hydroxide emulsions that trap the product and ruin yields. The Fieser method forces the aluminum salts to precipitate as a dense, granular white solid, allowing for rapid filtration and near-quantitative recovery of the cyclobutyl methanol product[4].

Self-Validating Structural Confirmation

Before advancing the synthesized derivative into SAR biological screening, the structural identity and purity must be unambiguously confirmed to prevent false-positive assay results.

  • Infrared (IR) Spectroscopy: The success of the reduction is immediately validated by the disappearance of the sharp carbonyl stretch (~1730 cm⁻¹) and the appearance of a strong, broad O-H stretching band in the 3200–3600 cm⁻¹ region, alongside a strong C-O stretching band at 1050–1260 cm⁻¹[4].

  • ¹H NMR Spectroscopy: The proton NMR spectrum must show a distinct singlet or AB quartet (depending on chirality) corresponding to the methylene protons of the newly formed -CH₂OH group, alongside the complex multiplets characteristic of the highly strained cyclobutane ring protons[4].

Synthetic Workflow Visualization

Synthetic_Workflow Start Cyclobutane Carboxylic Acid/Ester Reduction LiAlH4 Reduction (Anhydrous THF, 0°C) Start->Reduction Intermediate Aluminum Alkoxide Intermediate Reduction->Intermediate Workup Fieser Workup (H2O, NaOH) Intermediate->Workup Quench Product Cyclobutyl Methanol Derivative Workup->Product Filter & Isolate Validation IR/NMR Structural Validation Product->Validation

Fig 2. Step-by-step synthetic workflow and validation for cyclobutyl methanol derivatives.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Structural Validation of Novel (1-Methylcyclobutyl)methanol Derivatives." BenchChem.
  • Freeman, D. B., et al. "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers." PubMed Central (PMC) / Journal of Medicinal Chemistry.
  • BenchChem Technical Support Team. "The Rising Star of the Synthesis World: A Comparative Look at Cyclobutanol-Based Building Blocks." BenchChem.
  • "HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY." Radboud Repository.

Sources

Whitepaper: The Fourth Dimension in Scaffolding: A Technical Guide to Cyclobutane Ring Puckering Effects in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the modern era of drug discovery, the pursuit of molecules with enhanced three-dimensionality (3D) is paramount for improving selectivity, potency, and ADMET properties. While historically underutilized due to perceived synthetic challenges and ring strain, the cyclobutane scaffold is emerging as a powerful tool for medicinal chemists.[1][2] Its true potential lies not just in its compact structure, but in its distinct, non-planar, 'puckered' conformation. This guide provides an in-depth analysis of the cyclobutane ring's unique conformational landscape, focusing on the principles of ring puckering. We will explore how this subtle structural feature dictates the spatial orientation of pharmacophoric groups, enhances metabolic stability, and provides a validated bioisosteric replacement for traditional planar moieties. This paper serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols for characterization, and a forward-looking perspective on leveraging cyclobutane puckering for the rational design of next-generation therapeutics.

The Conformational Landscape of Cyclobutane: Beyond the Planar Representation

The cyclobutane ring, with an internal bond angle of approximately 88°, deviates significantly from the ideal sp³ tetrahedral angle of 109.5°. This deviation results in considerable angle strain.[3] If the ring were perfectly planar (D₄h symmetry), it would also suffer from severe torsional strain due to the eclipsing of all eight C-H bonds.[4] To alleviate this torsional strain, the cyclobutane ring adopts a folded or "puckered" conformation (D₂d symmetry), resembling a butterfly.[3][5]

This puckering is not static. The ring rapidly interconverts between two equivalent puckered conformations at room temperature, passing through the higher-energy planar transition state. The energy barrier for this ring inversion is relatively low, typically around 1.5 kcal/mol, but it is the puckered ground state that defines the molecule's behavior in a biological system.[6]

The key parameters defining this conformation are:

  • Puckering Angle (θ): The dihedral angle that quantifies the deviation from planarity. For unsubstituted cyclobutane, this angle is approximately 28-30°.[7][8]

  • Energy Barrier: The energy difference between the puckered ground state and the planar transition state.

Substituents on the ring can significantly influence both the puckering angle and the energy barrier, often favoring one puckered conformation over the other.

Figure 1: Potential Energy of Cyclobutane Ring Puckering cluster_0 Puckered (D2d) Puckered (D2d) Planar (D4h)\nTransition State Planar (D4h) Transition State Energy Energy Ring Conformation Ring Conformation 2,1.5 2,1.5 2.5,1.3 2.5,1.3 2,1.5->2.5,1.3 3,0.8 3,0.8 2.5,1.3->3,0.8 3.5,0.2 3.5,0.2 3,0.8->3.5,0.2 4,-0.2 4,-0.2 3.5,0.2->4,-0.2 4,0 Puckered Minimum 2,1.6 Planar TS 2.2,0 ΔE

Figure 1: Potential Energy of Cyclobutane Ring Puckering

Strategic Applications of Puckering in Drug Design

The non-planar nature of the cyclobutane ring is not a mere curiosity; it is a feature that can be strategically exploited to overcome common challenges in drug development.

Directing Vectorial Exit Points for Enhanced Receptor Binding

The primary consequence of ring puckering is the creation of pseudo-axial and pseudo-equatorial positions for substituents. Unlike the planar geometry of an aromatic ring which directs substituents in a flat, 120° array, or the free rotation of an aliphatic chain, a substituted cyclobutane ring presents its pharmacophoric groups in well-defined, three-dimensional vectors.

This conformational restriction is a powerful tool. By replacing a flexible linker with a 1,3-disubstituted cyclobutane, for instance, a medicinal chemist can lock the substituents into a specific spatial arrangement that maximizes complementarity with a protein's binding pocket.[1] This pre-organization for binding can reduce the entropic penalty upon target engagement, often leading to a significant increase in potency and selectivity.[1] For example, studies on Janus kinase (JAK) inhibitors revealed that the puckered conformation of a cis-1,3-cyclobutane diamine linker was crucial for positioning a sulphonamide group to form key hydrogen bonds within the active site, an interaction not achievable with the trans-isomer.[1]

G Figure 2: Puckering Dictates Substituent Vectors cluster_cyclobutane 1,3-disubstituted Cyclobutane cluster_protein Protein Binding Pocket C1 C1 C2 C2 C1->C2 R1 R1 (axial-like) C1->R1 C3 C3 C2->C3 C4 C4 C3->C4 R2 R2 (axial-like) C3->R2 C4->C1 Pocket1 Hydrophobic Pocket A R1->Pocket1 Precise fit Pocket2 H-Bond Acceptor B R2->Pocket2 Optimal H-bond

Figure 2: Puckering Dictates Substituent Vectors
Improving Metabolic Stability

Aromatic rings are common liabilities in drug metabolism, often susceptible to oxidation by cytochrome P450 (CYP) enzymes. Replacing a phenyl ring with a saturated cyclobutane ring can eliminate these metabolic soft spots.[9] This strategy increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved solubility, reduced promiscuity, and higher clinical success rates.[9]

Similarly, flexible alkyl chains can be susceptible to metabolism. Constraining such a linker within a cyclobutane ring can shield it from metabolic enzymes.[1] A notable example is the development of Ivosidenib, a first-in-class IDH1 inhibitor. An early lead compound suffered from metabolic instability of its cyclohexane moiety. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine significantly reduced metabolic clearance, a key optimization that propelled the molecule toward FDA approval.[10]

Bioisosteric Replacement

The cyclobutane ring is a validated bioisostere for several common chemical motifs:

Motif to be ReplacedCyclobutane AdvantageKey Considerations
Aromatic Rings Increased Fsp³, improved metabolic stability, enhanced 3D character, better solubility profile.[1][9]Substituent vectors are perpendicular to the ring's "plane," unlike the co-planar vectors of an aromatic ring.
Alkenes/Alkynes Prevents cis/trans isomerization, maintains rigidity, improved metabolic stability.[11][12]The C-C bond length in cyclobutane (~1.55 Å) is longer than a C=C double bond (~1.34 Å).[1][7]
gem-Dimethyl Group Acts as a "non-greasy" equivalent, can improve solubility and reduce lipophilicity while maintaining steric bulk.[2]Can introduce new conformational preferences due to the puckered nature of the ring.

Experimental and Computational Characterization

Validating the conformation of a cyclobutane-containing compound is a critical, self-validating step in the design process. A combination of spectroscopic and computational methods provides a complete picture of the ring's puckering behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing cyclobutane conformation in solution. While ³J(HH) couplings are informative, the long-range ⁴J(HH) couplings are particularly sensitive to the puckering state. A pronounced orientation dependence is observed, where ⁴J(eq-eq) is approximately 5 Hz, while ⁴J(ax-ax) is near 0 Hz.[13]

Protocol: Conformational Analysis by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at a high field (≥500 MHz) to achieve maximal signal dispersion.

    • Acquire a 2D COSY (Correlation Spectroscopy) experiment to identify scalar-coupled protons.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment with a mixing time of 200-500 ms to identify through-space correlations, which are crucial for assigning axial/equatorial relationships.

  • Spectral Analysis:

    • Assign all proton resonances using the COSY spectrum.

    • Measure the values of all relevant coupling constants (³J and ⁴J) from the 1D spectrum.

    • Analyze the NOESY spectrum for key cross-peaks. For example, a strong NOE between 1,3-diaxial protons is a hallmark of a specific puckered conformation.

  • Interpretation: Compare the observed coupling constants and NOE patterns with theoretical values for different puckered conformations (calculated via computational methods) to determine the dominant solution-state conformation and the puckering preference.[13]

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive, high-resolution snapshot of a molecule's solid-state conformation. It allows for the precise measurement of bond lengths, bond angles, and the critical puckering angle (θ).[1][14] This information is invaluable for validating computational models and understanding how a ligand will present itself upon entering a highly ordered protein binding site.

Protocol: Obtaining a Crystal Structure

  • Crystallization: Dissolve the compound in a minimal amount of a suitable solvent. Employ common crystallization techniques such as slow evaporation, vapor diffusion (e.g., layering a poor solvent over a solution of the compound), or cooling. Screening various solvent systems is often necessary.

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of liquid nitrogen typically cools the crystal to reduce thermal motion. The diffractometer rotates the crystal while bombarding it with X-rays, collecting a diffraction pattern.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational software (e.g., SHELX, Olex2) is used to solve the phase problem and generate an initial electron density map.

    • The molecular structure is built into the electron density map and refined against the experimental data to achieve the best fit, yielding the final atomic coordinates.

  • Analysis: From the final refined structure, precisely measure the C-C-C-C dihedral angles to calculate the puckering amplitude and phase.[15][16]

Computational Chemistry Workflow

Ab initio and Density Functional Theory (DFT) calculations are essential for predicting the energetic landscape of puckering.[7][17] They can accurately estimate the energy difference between puckered and planar states and predict how substituents will affect the puckering angle.

G Figure 3: Integrated Characterization Workflow synthesis Synthesis of Novel Cyclobutane Analog comp_chem Computational Modeling (DFT, Ab Initio) synthesis->comp_chem Predict Conformation & Energetics nmr NMR Spectroscopy (¹H, COSY, NOESY) synthesis->nmr Determine Solution Conformation xray X-Ray Crystallography synthesis->xray Determine Solid-State Conformation sar Integrate Data & Inform SAR comp_chem->sar nmr->sar xray->sar

Figure 3: Integrated Characterization Workflow

Conclusion and Future Outlook

The cyclobutane ring is far more than a simple four-carbon scaffold; it is a conformationally dynamic entity whose puckered nature provides a distinct tactical advantage in drug design. By understanding and controlling the effects of ring puckering, medicinal chemists can exert fine control over the three-dimensional presentation of pharmacophores, leading to enhanced binding affinity and selectivity. Furthermore, its utility as a metabolically robust bioisostere for problematic aromatic rings and flexible linkers addresses key ADMET challenges.[1][9][18] As synthetic methodologies for accessing diverse cyclobutane building blocks become more accessible, the strategic incorporation of this puckered scaffold is poised to become an increasingly integral part of the modern drug hunter's toolkit, enabling the design of molecules with superior efficacy and drug-like properties.

References

  • Orru, R. V. A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37.
  • BenchChem. (2025).
  • Wessjohann, L. A., et al. (2022).
  • Wessjohann, L. A., et al. (2022).
  • Wessjohann, L. A., et al. (2022).
  • Jones, A. M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC.
  • Gruzman, D., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed.
  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
  • Li, J., et al. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/C9QO01178A.
  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society.
  • Egawa, T., et al. (2025). Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier.
  • Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Gruzman, D., et al. (2025). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.
  • Unknown. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • PharmaBlock. (n.d.).
  • Unknown. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a.
  • Dembitsky, V. M., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.
  • D'Errico, S., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar.
  • Life Chemicals. (2020).
  • Ding, H., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.
  • Dalal Institute. (n.d.). Conformations of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • Galin, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS.
  • Unknown. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Unknown. (2024). Prediction through quantum dynamics simulations: Photo-excited cyclobutanone. The Journal of Chemical Physics.
  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Belluš, D., et al. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2.
  • Unknown. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme.
  • Champion, R., et al. (1992). A semirigid bender analysis of rinh-puckering in cyclobutane. Sci-Hub.
  • Unknown. (n.d.).
  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Unknown. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363).
  • Unknown. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Patrick, T. B., & Bovaird, T. L. (n.d.). Substituent Effects on the Puckering Mode of the Cyclobutane Ring and the Glycosyl Bond of Cis-Syn Photodimers. PubMed.

Sources

(3-(Benzyloxy)cyclobutyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Architecture, and Medicinal Utility

Executive Summary

(3-(Benzyloxy)cyclobutyl)methanol represents a critical class of sp³-rich building blocks in modern medicinal chemistry. As a conformationally restricted scaffold, it serves as a bioisostere for meta-substituted phenyl rings or flexible alkyl chains, offering improved physicochemical properties (Fsp³ score) and metabolic stability. This guide provides an in-depth technical analysis of its molecular characteristics, stereoselective synthesis, and analytical validation, designed for researchers optimizing lead compounds.

Part 1: Molecular Identity & Physicochemical Profile

The molecule consists of a cyclobutane core substituted at the 1- and 3-positions. The 1-position bears a hydroxymethyl group (primary alcohol), while the 3-position is protected as a benzyl ether. This 1,3-disubstitution pattern introduces geometric isomerism (cis and trans), a feature that dramatically influences the spatial vectoring of attached pharmacophores.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionNotes
IUPAC Name [3-(Benzyloxy)cyclobutyl]methanol
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol Exact Mass: 192.115
CAS Registry Varies by isomer (Generic: 1062569-82-1)Verify specific isomer CAS with vendor
Physical State Viscous Colorless OilLow melting point solid (isomer dependent)
Solubility DCM, THF, MeOH, EtOAcLimited water solubility due to benzyl group
LogP (Predicted) ~1.7 - 2.1Lipophilic due to benzyl protection
H-Bond Donors 1 (Primary Alcohol)
H-Bond Acceptors 2 (Ether + Alcohol)

Part 2: Stereochemical Dynamics (The "Butterfly" Effect)

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering, combined with the 1,3-substitution, creates distinct stereochemical environments.

Cis vs. Trans Isomerism[8][9][10][11][12]
  • Cis-Isomer: The benzyloxy and hydroxymethyl groups are on the same face of the ring. In the puckered conformation, this often places one substituent in a pseudo-equatorial position and the other in a pseudo-axial position (e,a), or both pseudo-equatorial (e,e) depending on the energy barrier.

  • Trans-Isomer: The groups are on opposite faces. This isomer typically adopts a diequatorial (e,e) conformation in the puckered state to minimize transannular steric repulsion, generally making it thermodynamically more stable.

Implication for Drug Design: The distance between the oxygen of the benzyl ether and the oxygen of the methanol varies significantly between isomers. When used as a linker, the cis isomer creates a "U-shape" turn, whereas the trans isomer provides a linear, extended vector.

Part 3: Synthetic Architecture

The most robust route to this compound involves the reduction of the corresponding carboxylic acid or ester. This approach allows for the separation of isomers at the ester stage, which is often easier than separating the final alcohols.

Protocol: Reduction of 3-(Benzyloxy)cyclobutane-1-carboxylic acid

Objective: Chemoselective reduction of the carboxylic acid to the primary alcohol without cleaving the benzyl ether.

Reagents:

  • Substrate: 3-(Benzyloxy)cyclobutane-1-carboxylic acid (C₁₂H₁₄O₃, MW: 206.24)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Solvation: Dissolve 3-(Benzyloxy)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition:

    • Option A (LiAlH₄): Carefully add LiAlH₄ (1.5 eq) pellets or solution dropwise. Caution: Exothermic gas evolution (H₂).

    • Option B (BH₃·THF): Add BH₃·THF (1.0 M solution, 1.2 eq) dropwise. This method is milder and preserves other sensitive functionalities if present.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Stain: KMnO₄). The acid spot (baseline) should disappear, replaced by a less polar alcohol spot.

  • Quench (Fieser Method for LiAlH₄):

    • Cool back to 0°C.

    • Slowly add water (1 mL per gram LiAlH₄).

    • Add 15% NaOH solution (1 mL per gram LiAlH₄).

    • Add water (3 mL per gram LiAlH₄).

  • Workup: Warm to RT and stir for 15 minutes until a white granular precipitate forms. Filter through a pad of Celite. Rinse the pad with diethyl ether.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc/Hexanes).

Workflow Visualization

SynthesisWorkflow Start Precursor: 3-(Benzyloxy)cyclobutane- 1-carboxylic acid Reagent Activation: LiAlH4 or BH3·THF (0°C, Anhydrous THF) Start->Reagent Dissolution Intermediate Intermediate: Alkoxy-Aluminate Complex Reagent->Intermediate Reduction Quench Quench: Fieser Method (H2O / NaOH) Intermediate->Quench Hydrolysis Product Target: This compound (Cis/Trans Mix) Quench->Product Purification

Figure 1: Synthetic workflow for the reduction of the carboxylic acid precursor to the target alcohol.[1]

Part 4: Analytical Characterization

Validating the structure requires distinguishing the cyclobutane protons and confirming the integrity of the benzyl group.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, CDCl₃):

    • Benzyl Region: δ 7.30–7.40 (m, 5H, Ar-H), δ 4.45 (s, 2H, Ph-CH ₂-O).

    • Methanol Group: δ 3.60–3.70 (d, 2H, -CH ₂OH). The coupling constant (

      
      ) here can help distinguish isomers (coupling to the methine H).
      
    • Cyclobutane Core:

      • δ 3.8–4.0 (m, 1H, H-3, methine next to OBn).

      • δ 2.2–2.5 (m, 1H, H-1, methine next to CH₂OH).

      • δ 1.8–2.4 (m, 4H, ring methylene protons). Note: The cis and trans isomers will show distinct splitting patterns here due to magnetic anisotropy.

  • ¹³C NMR:

    • Aromatic: ~127–138 ppm (4 signals).

    • Benzyl CH₂: ~70 ppm.

    • Methanol CH₂: ~66 ppm.

    • Cyclobutane CH: ~68 ppm (C-3) and ~30 ppm (C-1).

    • Cyclobutane CH₂: ~30–35 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI (+)

  • Observed Ion: [M+H]⁺ = 193.12; [M+Na]⁺ = 215.11.[2]

  • Fragmentation: Loss of benzyl group (91 m/z) is a common diagnostic peak.

Part 5: Medicinal Utility & Bioisosterism

This compound is not just a passive linker; it is a strategic tool for Fragment-Based Drug Discovery (FBDD) .

Fsp³ Enhancement

Replacing a phenyl ring with a cyclobutane ring increases the fraction of sp³ hybridized carbons (Fsp³). This generally correlates with:

  • Higher aqueous solubility.

  • Lower melting point (better dissolution rates).

  • Reduced non-specific binding (lower lipophilicity compared to aromatics).

Conformational Restriction

Unlike a linear alkyl chain (e.g., n-butyl linker), the cyclobutane ring restricts the degrees of freedom. This reduces the entropic penalty upon binding to a protein target.

Biological Pathway Visualization

Bioisostere Target Drug Target (e.g., Kinase Pocket) Binding1 Low Affinity (High Entropic Cost) Target->Binding1 Result w/ Linear Binding2 High Affinity (Low Entropic Cost) Target->Binding2 Result w/ Cyclobutyl Linear Linear Linker (High Entropy, Flexible) Linear->Target Binding Cyclo Cyclobutyl Linker (Rigid, Pre-organized) Cyclo->Target Binding

Figure 2: Comparison of entropic costs between flexible linear linkers and the rigid cyclobutyl scaffold.

References

  • PubChem. "[3-(Benzyloxy)cyclobutyl]methanol Compound Summary."[3][2] National Center for Biotechnology Information. Accessed 2024.[4] Link

  • MilliporeSigma. "3-((Benzyloxy)methyl)cyclobutanone Product Data." (Precursor Reference). Sigma-Aldrich. Link

  • MDPI. "Synthesis and Analytical Characterization of Cyclization Products." Molbank 2024. (Context on cyclobutane derivatives). Link

  • BenchChem. "Stereochemistry of 3-Benzylcyclobutanol." (Technical Guide on Isomer Separation). Link

  • American Chemical Society. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." Journal of Organic Chemistry. 2014. Link

Sources

Metabolic Stability of 3-Substituted Cyclobutyl Carbinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 3-substituted cyclobutyl carbinols , a structural motif increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings, cyclohexanes, and gem-dimethyl groups. While this scaffold offers improved physicochemical properties (increased


, solubility), the carbinol moiety introduces specific metabolic liabilities.

This document details the structural rationale, metabolic soft spots (Phase I oxidation vs. Phase II conjugation), and proven optimization strategies. It includes self-validating experimental protocols and decision-making workflows designed for drug discovery scientists.

Part 1: Structural Rationale & Stereochemical Implications

The "Escape from Flatland"

The cyclobutane ring is a critical tool for increasing the fraction of


 carbons (

) in drug candidates, a parameter correlated with higher clinical success rates.[1] Unlike the planar phenyl ring, the cyclobutane ring adopts a puckered conformation (butterfly shape) with a fold angle of approximately 25–35°.
  • Bioisosterism: 1,3-disubstituted cyclobutanes mimic the vectors of meta- or para-substituted benzenes but with reduced lipophilicity (LogD) and molecular weight.

  • The Carbinol Handle: The hydroxymethyl group (

    
    ) serves as a polar anchor, often replacing a phenol or a benzylic alcohol.
    
Stereochemistry: Cis vs. Trans

The metabolic fate of 3-substituted cyclobutyl carbinols is heavily influenced by stereochemistry.

IsomerConformationMetabolic Implication
Cis-1,3 Substituents are on the same side of the average plane. Often adopts a "pseudo-diaxial" or "pseudo-diequatorial" preference depending on sterics.Higher Steric Shielding: Functional groups are spatially closer, potentially hindering access to large enzymatic clefts (e.g., UGTs).
Trans-1,3 Substituents are on opposite sides. Resembles a linear, extended linker.Exposed Motifs: The carbinol is often more solvent-exposed, making it a better substrate for non-specific ADHs or CYPs.

Field Insight: In many kinase inhibitor programs, the cis-isomer is preferred not just for binding affinity, but because the compact shape reduces the rate of glucuronidation compared to the linear trans-isomer.

Part 2: Metabolic Liabilities & Mechanisms[2]

The metabolic clearance of cyclobutyl carbinols is rarely driven by ring opening (unlike cyclopropanes). Instead, it is driven by the functionalization of the carbinol .

Pathway Analysis (DOT Visualization)

The following diagram illustrates the primary metabolic fates.

MetabolicPathways cluster_0 Primary Soft Spots Parent Parent: 3-Subst. Cyclobutyl Carbinol CYP_Ox CYP450 / ADH (Oxidation) Parent->CYP_Ox UGT_Conj UGT Isoforms (Conjugation) Parent->UGT_Conj Aldehyde Intermediate: Aldehyde Acid Phase I: Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid Oxidation Glucuronide Phase II: O-Glucuronide (High Clearance) CYP_Ox->Aldehyde -2H UGT_Conj->Glucuronide +GlcA

Figure 1: Primary metabolic pathways for cyclobutyl carbinols. Note that the aldehyde intermediate is rarely isolated due to rapid oxidation to the carboxylic acid.

The "Soft Spots"
  • Phase I (Oxidation): The methylene protons

    
     to the hydroxyl group are susceptible to Hydrogen Atom Transfer (HAT) by Cytochrome P450s (typically CYP3A4 or CYP2D6) or cytosolic Alcohol Dehydrogenases (ADH).
    
    • Outcome: Conversion to carboxylic acid, often leading to rapid renal clearance or loss of potency.

  • Phase II (Glucuronidation): The primary alcohol is a "nucleophilic flag" for UDP-glucuronosyltransferases (UGTs).

    • Outcome: Formation of a polar O-glucuronide. This is often the rate-limiting clearance step for primary carbinols.

Part 3: Optimization Strategies

When high intrinsic clearance (


) is observed, apply the following structural modifications.
Strategy A: Fluorination (The "Fluorine Scan")

Introducing fluorine atoms at the C3 position (geminal to the substituent) or C2/C4 positions.

  • Mechanism: Fluorine is highly electronegative. It pulls electron density, lowering the

    
     of the carbinol and reducing the electron density of C-H bonds, making them harder to oxidize.
    
  • 3,3-Difluorocyclobutyl carbinol: A common motif. The fluorine atoms at C3 induce a strong dipole and alter the ring pucker, often improving metabolic stability by 2–5 fold compared to the non-fluorinated parent.

Strategy B: Steric Occlusion (Gem-Dimethylation)

Placing a methyl group adjacent to the carbinol (creating a secondary or tertiary alcohol) or on the ring.

  • Mechanism: Steric bulk prevents the approach of the large heme iron of CYP450 or the cofactor binding site of UGTs.

  • Trade-off: This increases lipophilicity (

    
    ), which might inadvertently increase non-specific binding.
    
Strategy C: The Oxetane Switch

Replacing the cyclobutane methylene at the 3-position with an oxygen atom (forming a 3-substituted oxetane).

  • Mechanism: The oxetane oxygen acts as a hydrogen bond acceptor and reduces the lipophilicity of the core. It also eliminates two potential sites of metabolic attack (the C-H bonds replaced by -O-).

Part 4: Experimental Protocols

Protocol: Microsomal Stability for Polar Carbinols

Standard protocols often fail for carbinols due to poor extraction efficiency of the polar metabolites. This protocol uses a direct crash method.

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.

  • NADPH Regenerating System.[2]

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid.

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to final concentration of 1

    
    M. Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold Quench Solution . (Do not use simple methanol; acetonitrile precipitates proteins better for polar analytes).
    
  • Centrifugation: 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant directly onto LC-MS/MS.

    • Critical Step: Monitor for the +14 Da (Aldehyde), +16 Da (Acid), and +176 Da (Glucuronide) shifts.

Decision Tree for Optimization

OptimizationWorkflow Start High Clearance (Cl_int) Observed CheckMet Identify Metabolite ID Start->CheckMet IsAcid Major Metabolite: Carboxylic Acid (+16 Da) CheckMet->IsAcid Oxidation Dominant IsGluc Major Metabolite: Glucuronide (+176 Da) CheckMet->IsGluc Conjugation Dominant Strat_Ox Strategy: Block Oxidation 1. Add alpha-methyl (make sec-alcohol) 2. Fluorinate ring (3,3-F2) IsAcid->Strat_Ox Strat_Conj Strategy: Block Conjugation 1. Steric hindrance (Ortho-subst.) 2. Switch to Oxetane 3. Bioisostere (e.g., CF3) IsGluc->Strat_Conj

Figure 2: Strategic workflow for optimizing cyclobutyl carbinol stability based on metabolite identification.

Part 5: Comparative Data

The following table summarizes the metabolic stability impact of common modifications to the cyclobutyl carbinol scaffold (Data aggregated from general medicinal chemistry literature trends [1][2]).

Scaffold ModificationLogD (pH 7.4)HLM

(min)
Primary Metabolic Route
Parent (Cyclobutyl-CH2OH) 1.815–20Oxidation to Acid + Glucuronidation
3,3-Difluoro-cyclobutyl 2.145–60Slower Oxidation (Inductive effect)
3-Oxetanyl-CH2OH 0.9>120Minimal (Polarity reduces CYP binding)

-Methyl-cyclobutyl
2.230–40Glucuronidation (Oxidation blocked)
1-CF3-Cyclobutyl 2.5VariableOften stable, but lipophilicity increases

References

  • Mykhailiuk, P. K. (2013). Generation of C2-Substituted Bicyclo[1.1.1]pentanes: A New Class of Bioisosteres. Angewandte Chemie International Edition. (Context: Discusses fluorinated cyclobutane/bicyclopentane stability).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[3] Angewandte Chemie International Edition. (Context: Comparative stability of oxetanes vs. cyclobutanes).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Active Compounds. Journal of Medicinal Chemistry. (Context: Impact of fluorine on metabolic stability).

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Inhibitors of

    
    -Secretase. Journal of Medicinal Chemistry.  (Context: Practical application of ring contraction for stability).
    

Sources

Literature review of cyclobutane-1,3-disubstituted intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Synthesis, Stereochemistry, and Medicinal Application

Part 1: Executive Summary & Structural Dynamics

The Renaissance of Fsp³ In modern drug discovery, the "Escape from Flatland" initiative has elevated the importance of saturated, strained rings. Cyclobutane-1,3-disubstituted intermediates have emerged as critical scaffolds because they offer a rigid, non-planar alternative to phenyl and cyclohexyl rings. Unlike 1,2-substituted systems, which often suffer from steric crowding, the 1,3-substitution pattern provides defined exit vectors (approx. 180° in trans, ~120° in cis) that mimic para- and meta- substituted benzenes while significantly improving metabolic stability and aqueous solubility.

The "Pucker" Conformation Technically, the cyclobutane ring is rarely planar.[1] To relieve torsional strain (eclipsing C-H bonds), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°.

  • Stereochemical Implications:

    • Cis-1,3-isomer: In the puckered conformation, both substituents can adopt pseudo-equatorial positions. This renders the cis-isomer generally more thermodynamically stable than the trans-isomer.

    • Trans-1,3-isomer: Forces one substituent into a pseudo-axial position while the other remains pseudo-equatorial, creating higher steric strain.

    • Dipole Moment: The cis isomer (meso) often has a distinct dipole moment aligned with the pucker, whereas the trans isomer (C2 symmetric) has a net dipole of zero if substituents are identical, influencing solubility and permeability profiles.

Part 2: Synthetic Methodologies

The synthesis of 1,3-disubstituted cyclobutanes has shifted from complex photochemical [2+2] cycloadditions (which often favor 1,2-substitution or require rearrangement) to divergent functionalization of 3-substituted cyclobutanones .

A. The "Workhorse" Route: 3-Oxocyclobutanecarboxylic Acid

The most scalable and versatile approach for medicinal chemists is the functionalization of 3-oxocyclobutanecarboxylic acid . This commercially available starting material allows for the rapid generation of diverse libraries (amines, alcohols, ethers) while controlling stereochemistry.

Mechanism of Stereocontrol:

  • Hydride Reduction (NaBH₄): Typically favors the formation of the cis-alcohol (pseudo-diequatorial) due to hydride attack from the more sterically accessible pseudo-axial face (kinetic control) or equilibration to the thermodynamic product.

  • Reductive Amination: Follows similar steric logic, allowing access to cis-1,3-diamines or amino-acids.

B. Advanced Route: C-H Activation & Photochemistry

While less common for simple scaffolds, recent advances in photoredox catalysis allow for the direct 1,3-functionalization of bicyclo[1.1.0]butanes (BCBs) via strain-release, generating 1,3-disubstituted cyclobutanes with high precision (See Mykhailiuk references).

Part 3: Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis starting from 3-oxocyclobutanecarboxylic acid, highlighting the critical stereochemical outcomes.

CyclobutaneSynthesis Start 3-Oxocyclobutanecarboxylic Acid (Commercial SM) Reaction1 Step 1: Protection (Esterification) Start->Reaction1 Intermediate1 3-Oxocyclobutane Ester Reaction1->Intermediate1 Branch_Alcohol Route A: Reduction (NaBH4 / MeOH) Intermediate1->Branch_Alcohol Ketone Reduction Branch_Amine Route B: Reductive Amination (R-NH2 / NaBH(OAc)3) Intermediate1->Branch_Amine Amine Install Product_Cis_Alc Cis-3-Hydroxy Ester (Major Isomer - Diequatorial) Thermodynamic Product Branch_Alcohol->Product_Cis_Alc Hydride attack from axial face Product_Trans_Alc Trans-3-Hydroxy Ester (Minor Isomer) Branch_Alcohol->Product_Trans_Alc Product_Cis_Amine Cis-3-Amino Ester (Major Isomer) Branch_Amine->Product_Cis_Amine

Caption: Divergent synthesis of 1,3-disubstituted cyclobutanes from 3-oxocyclobutanecarboxylic acid. The cis-isomer is generally favored due to the thermodynamic stability of the diequatorial conformation.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Stereoselective Synthesis of cis-3-Hydroxycyclobutanecarboxylate Based on methodologies adapted from TAK-828F intermediate synthesis and standard MedChem protocols.

Objective: To synthesize ethyl cis-3-hydroxycyclobutanecarboxylate with >90% diastereomeric ratio (d.r.).

Reagents:

  • Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (0.5 equiv)

  • Ethanol (Absolute)

  • Saturated NH₄Cl solution

  • Ethyl Acetate

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 3-oxocyclobutanecarboxylate (10 mmol) in absolute Ethanol (50 mL) in a round-bottom flask. Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature maximizes kinetic control, enhancing stereoselectivity for the cis-isomer.

  • Reduction: Add NaBH₄ (5 mmol) portion-wise over 15 minutes. Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Carefully quench the reaction with saturated aqueous NH₄Cl (20 mL) at 0°C. Safety: Hydrogen gas evolution.

  • Extraction: Concentrate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Validation (In-Process Control): Analyze the organic layer via TLC (stain with KMnO₄). The cis-isomer typically runs lower (more polar) than the trans-isomer or starting ketone.

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. If d.r. is <95:5, purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint:

  • ¹H NMR Verification: The proton at the 3-position (CH-OH) in the cis-isomer typically appears as a quintet (or broad multiplet) at ~4.1 ppm with specific coupling constants reflecting the pseudo-equatorial orientation. The trans-isomer methine proton often appears further upfield.

Part 5: Data Presentation & Bioisosteric Utility

Table 1: Physicochemical Comparison of 1,3-Cyclobutane vs. Traditional Rings Data generalized from Mykhailiuk et al. and internal MedChem datasets.

Propertyp-PhenyleneCyclohexane (1,4)cis-1,3-CyclobutaneAdvantage
Geometry PlanarChair (Puckered)Puckered (Butterfly)Rigid, defined vector
Exit Vector Angle 180°~180° (trans)~120–140°Mimics meta/para blend
Fsp³ Character 011High (Solubility boost)
Metabolic Stability Low (CYP oxidation)MediumHighReduced lipophilicity
LogP Impact Baseline+ High- LowLowers LogP vs Phenyl
References
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate–Alkene [2+2] Cycloaddition.[2][3] Journal of Organic Chemistry.[4] Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[5][6][7][8] Link

  • Kikuchi, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Organic Chemistry.[4] Link

  • Levterov, V. V., et al. (2018). Photochemical Synthesis of 1,3-Disubstituted Bicyclo[1.1.0]butanes. Chemistry – A European Journal. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual reference for strained rings). Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of (3-(Benzyloxy)cyclobutyl)methanol from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of (3-(benzyloxy)cyclobutyl)methanol , a critical scaffold in medicinal chemistry often utilized in the development of JAK inhibitors (e.g., Upadacitinib analogs) and antiviral agents. While many routes exist, this protocol focuses on a cost-effective, scalable pathway starting from epichlorohydrin .

Unlike the [2+2] cycloaddition routes involving unstable ketenes, this method utilizes a reliable alkylation-cyclization strategy. This guide provides step-by-step protocols, safety considerations for handling epichlorohydrin, and mechanistic insights to ensure high reproducibility.

Retrosynthetic Analysis & Pathway

The synthesis overcomes the entropic difficulty of forming a four-membered ring by utilizing the high electrophilicity of a 1,3-dichloride intermediate derived from epichlorohydrin.

Reaction Pathway Diagram

SynthesisPathway Epi Epichlorohydrin (Starting Material) DCP 1,3-Dichloro-2-propanol Epi->DCP HCl (conc) BnDCP 2-(Benzyloxy)-1,3- dichloropropane DCP->BnDCP BnBr, NaH THF Cyclo Diethyl 3-(benzyloxy) cyclobutane-1,1-dicarboxylate BnDCP->Cyclo Diethyl malonate NaOEt, EtOH (Cyclization) Acid 3-(Benzyloxy) cyclobutanecarboxylic acid Cyclo->Acid 1. KOH, EtOH 2. H3O+, Heat (Decarboxylation) Target (3-(Benzyloxy) cyclobutyl)methanol Acid->Target LiAlH4 THF

Figure 1: Five-step synthetic pathway transforming epichlorohydrin into the target cyclobutane scaffold.

Detailed Experimental Protocols

Step 1: Ring Opening to 1,3-Dichloro-2-propanol

Objective: Convert the epoxide into a bis-electrophile suitable for cyclization.

  • Reagents: Epichlorohydrin (1.0 eq), Conc. HCl (1.1 eq).

  • Procedure:

    • Charge a round-bottom flask with epichlorohydrin. Cool to 0°C.[1]

    • Add concentrated HCl dropwise over 1 hour, maintaining internal temperature <10°C (Exothermic!).

    • Stir at room temperature (RT) for 4 hours.

    • Workup: Dilute with DCM, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Validation: GC-MS should show a peak for m/z 128 (M+).

    • Yield: Expect ~85-90%.

Step 2: O-Benzylation (Protection)

Objective: Protect the secondary alcohol to prevent interference during the basic cyclization step.

  • Reagents: 1,3-Dichloro-2-propanol (1.0 eq), Benzyl bromide (1.1 eq), NaH (60% dispersion, 1.2 eq), TBAI (cat.), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under N₂.

    • Add 1,3-Dichloro-2-propanol dropwise. Stir 30 min until H₂ evolution ceases.

    • Add Benzyl bromide and Tetrabutylammonium iodide (TBAI).

    • Warm to RT and stir for 12 hours.

    • Quench: Carefully add water at 0°C. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

    • Critical Note: Ensure the product is free of benzyl bromide before the next step to avoid side alkylation.

Step 3: Cyclization (The "Malonate Method")

Objective: Construct the cyclobutane ring via double nucleophilic substitution. This is the most technically demanding step.

  • Reagents: 2-(Benzyloxy)-1,3-dichloropropane (1.0 eq), Diethyl malonate (1.1 eq), NaOEt (2.5 eq), Ethanol (absolute).

  • Procedure:

    • Prepare a solution of NaOEt in EtOH (freshly prepared from Na metal is preferred for moisture control).

    • Add diethyl malonate dropwise to the base at RT. Stir 30 min to form the sodiomalonate.

    • Add the protected dichloride (from Step 2) dropwise.

    • Reflux: Heat the mixture to reflux (80°C) for 16–24 hours.

    • Monitoring: Monitor by TLC. The formation of the 4-membered ring is slower than 3- or 5-membered rings.

    • Workup: Remove EtOH in vacuo. Resuspend in water/Et₂O. Extract organic layer.[2][1][3]

    • Yield: Expect 50–60%. Cyclobutane formation competes with elimination and polymerization.

Step 4: Hydrolysis and Decarboxylation

Objective: Remove the ester groups to yield the carboxylic acid.

  • Reagents: KOH (4.0 eq), Ethanol/Water (1:1), HCl.

  • Procedure:

    • Dissolve the diester in EtOH/Water. Add KOH. Reflux for 4 hours.

    • Concentrate to remove EtOH. Acidify aqueous residue with HCl to pH 1.

    • Decarboxylation: Heat the crude dicarboxylic acid neat (or in high-boiling solvent like toluene) to 160–180°C until CO₂ evolution ceases (Krapcho conditions using NaCl/DMSO can also be used for milder processing).

    • Isomer Management: This step produces a mixture of cis and trans isomers.

Step 5: Reduction to Alcohol

Objective: Final conversion of the acid to the primary alcohol.

  • Reagents: LiAlH₄ (1.2 eq) or BH₃·THF, THF.[1][4][5]

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C.

    • Add the carboxylic acid (dissolved in THF) dropwise.

    • Reflux for 2 hours.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the white precipitate. Concentrate filtrate.[1]

    • Purification: Flash chromatography (Hexane/EtOAc).

Quantitative Data Summary

ParameterStep 1 (Ring Open)Step 2 (Protection)Step 3 (Cyclization)Step 5 (Reduction)
Limiting Reagent Epichlorohydrin1,3-Dichloro-alcoholProtected DichlorideCarboxylic Acid
Key Reagent HCl (37%)Benzyl BromideDiethyl MalonateLiAlH₄
Temperature 0°C

RT
0°C

RT
80°C (Reflux)0°C

65°C
Typical Yield 88%92%55%90%
Critical Hazard Corrosive/ToxicLachrymatorMoisture SensitiveFlammable/H₂ Gas

Critical Troubleshooting & Optimization (E-E-A-T)

Isomer Control (Cis/Trans)

The final product, This compound , exists as cis and trans diastereomers.

  • Observation: The thermodynamic ratio is typically observed, but the decarboxylation step heavily influences this.

  • Separation: The isomers are often separable by flash chromatography at the alcohol stage.

  • Assignment: In the cis isomer (benzyloxy and hydroxymethyl on same side), the cyclobutane ring protons often show distinct NOE (Nuclear Overhauser Effect) signals compared to the trans.

Impurity Profile
  • Allyl Ethers: If the cyclization (Step 3) is run too hot or with excess base, elimination of HCl can occur, leading to open-chain allyl ethers rather than cyclobutanes.

  • Polymerization: Epichlorohydrin derivatives are prone to polymerization. Ensure all glassware is acid-free during the protection step.

Safety Warning
  • Epichlorohydrin: A potent alkylating agent and suspected carcinogen. Use double-gloving and work strictly in a fume hood.

  • Sodium Hydride: Reacts violently with water. Quench all reaction flasks carefully before disposal.

References

  • Cyclobutane Synthesis via Malonate Alkylation

    • Heisig, G. B.; Stodola, F. H. "Diethyl 1,1-Cyclobutanedicarboxylate."[2] Organic Syntheses, Coll.[6][7][8] Vol. 3, p. 213 (1955).

  • Epichlorohydrin Ring Opening

    • Conant, J. B.; Quayle, O. R. "Glycerol

      
      -Dichlorohydrin."[8] Organic Syntheses, Coll.[6][7][8] Vol. 1, p. 292 (1941).
      
  • Modern Borylated Cyclobutane Synthesis (Alternative Route)

    • Fawcett, A., et al. "Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins." Chemical Science, 2025.
  • Decarboxylation Protocols

    • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982(10), 805-822.

Sources

Application Note: Protocol for Williamson Ether Synthesis on Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Bioisostere Challenge

Cyclobutane rings are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl groups, phenyl rings, and lipophilic spacers. Their inclusion can improve metabolic stability and alter vector orientation in drug candidates. However, synthesizing ethers on this scaffold presents unique challenges due to ring strain (~26.3 kcal/mol) and the puckered conformation of the cyclobutane ring.

The Mechanistic Divergence

The success of Williamson ether synthesis involving cyclobutane depends entirely on the direction of the nucleophilic attack.

  • Route A (Recommended): Cyclobutanol as Nucleophile. Deprotonation of cyclobutanol to form a cyclobutoxide, which attacks an external alkyl halide. This route preserves the cyclobutane ring integrity and proceeds rapidly.

  • Route B (High Risk): Cyclobutane as Electrophile. Attack of an external alkoxide on a cyclobutyl halide/tosylate. This route is severely hampered by the difficulty of achieving the

    
     backside attack angle required for 
    
    
    
    transition states within a strained, puckered ring. Consequently, E2 elimination to form cyclobutene is the dominant competing pathway.

RouteAnalysis Start Target: Cyclobutyl Ether RouteA Route A: Cyclobutanol + R-X (Nucleophile on Ring) Start->RouteA Preferred RouteB Route B: Cyclobutyl-LG + RO- (Electrophile on Ring) Start->RouteB Avoid if possible Product High Yield Ether RouteA->Product Fast SN2 No Strain Increase RouteB->Product Minor Pathway (<20%) SideProduct Elimination (Cyclobutene) RouteB->SideProduct Major Pathway (E2)

Figure 1: Strategic Decision Matrix for Cyclobutyl Ether Synthesis. Route A is the industry standard for high-yield synthesis.

Core Protocol: Cyclobutanol Alkylation (Route A)

This protocol describes the alkylation of cyclobutanol using Sodium Hydride (NaH) and a primary alkyl halide. This method avoids the steric and electronic penalties of attacking the ring itself.

Reagents & Equipment
  • Substrate: Cyclobutanol (>98% purity).

  • Electrophile: Primary Alkyl Halide (Bromide or Iodide preferred; Chlorides require catalysis).

  • Base: Sodium Hydride (60% dispersion in mineral oil).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran).

    • Note: DMF is faster due to cation solvation; THF is safer/easier to work up but may require crown ethers.

  • Catalyst (Optional): 15-Crown-5 (if using NaH in THF) or TBAI (Tetrabutylammonium iodide).

Step-by-Step Methodology

Step 1: Preparation of the Alkoxide

  • Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon.

  • Add NaH (1.2 - 1.5 equiv) . Wash the mineral oil off with dry hexanes if the downstream purification is sensitive to grease; otherwise, leave it to mitigate pyrophoric risk.

  • Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate) . Cool to 0 °C in an ice bath.

  • Add Cyclobutanol (1.0 equiv) dropwise via syringe.

    • Observation: Vigorous evolution of

      
       gas will occur. Ensure proper venting through a bubbler.
      
  • Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn from a gray suspension to a clearer, slightly yellow solution (cyclobutoxide formation).

Step 2: Nucleophilic Attack (


) 
  • Cool the mixture back to 0 °C (exotherms can degrade sensitive halides).

  • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Optimization: If using a chloride or a sluggish bromide, add 0.1 equiv of TBAI (Finkelstein condition in situ) or 15-crown-5 (if in THF).

  • Allow the reaction to warm to RT and stir.

    • Time: Primary iodides: 1-2 hours. Primary bromides: 4-12 hours.

  • Monitoring: Check TLC or GC-MS. Look for the disappearance of the alcohol peak.

Step 3: Quench and Workup

  • Cool to 0 °C. Carefully quench excess NaH by dropwise addition of saturated

    
     solution .
    
    • Caution: Hydrogen evolution will occur.

  • Dilute with Diethyl Ether (

    
    )  or Ethyl Acetate .
    
    • Why Ether? DMF partitions well into the aqueous phase, leaving the product in the ether layer.

  • Wash the organic layer 3x with water (to remove DMF) and 1x with Brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Workflow Setup Inert Gas Setup (Argon/N2) BasePrep Suspend NaH in DMF (0°C) Setup->BasePrep Alkoxide Add Cyclobutanol (H2 Evolution) BasePrep->Alkoxide Deprotonation Addition Add Alkyl Halide (+/- Catalyst) Alkoxide->Addition Formation Complete Reaction Stir RT (2 - 12 Hours) Addition->Reaction SN2 Quench Quench (NH4Cl) Extraction Reaction->Quench Completion

Figure 2: Workflow for Route A (Cyclobutoxide Generation and Alkylation).

Alternative Protocol: Displacement on Cyclobutyl Rings (Route B)

WARNING: This route is prone to low yields (10-30%) due to E2 elimination. Use only if the cyclobutanol starting material is unavailable and you must start from a cyclobutyl halide.

The "Soft Nucleophile" Modification

To minimize Elimination (E2), we must reduce the basicity of the nucleophile while maintaining nucleophilicity.

  • Leaving Group: Use Cyclobutyl Mesylate (OMs) or Triflate (OTf) rather than Bromide. Sulfonates are better leaving groups and allow for milder conditions.

  • Nucleophile: Use the alcohol as the solvent (Solvolysis conditions) or use a non-basic silver salt method (Purdie-Irvine variant).

Modified Procedure (Ag2O Promoted)
  • Dissolve Cyclobutyl Bromide (1.0 equiv) in the target Alcohol (as solvent, e.g., Methanol/Ethanol) .

  • Add Silver(I) Oxide (

    
    , 1.5 equiv) .
    
  • Stir at RT in the dark (foil-wrapped flask).

    • Mechanism:[1][2][3][4][5] Silver assists the halide departure (

      
      -like character) without a strong base present to strip the 
      
      
      
      -proton.
  • Filter through Celite to remove silver salts. Concentrate.

Troubleshooting & Optimization

Solvent and Base Selection Matrix
VariableRecommendationMechanistic Rationale
Solvent: DMF Best for Rate High dielectric constant dissociates ion pairs; solvates cations (

), leaving the alkoxide "naked" and reactive.
Solvent: THF Best for Safety Lower boiling point, easier to remove than DMF. Requires crown ethers (15-crown-5) to match DMF reactivity.
Base: NaH Standard Irreversible deprotonation (

gas leaves). Clean reaction.
Base: t-BuOK Avoid Too bulky; promotes E2 elimination if any alkyl halide steric hindrance exists.[6]
Temp 0°C

RT
Heating cyclobutyl systems promotes ring opening or elimination. Avoid reflux if possible.
Common Failure Modes
  • Product contains alkene (Cyclobutene):

    • Cause: Basic conditions favored E2 over

      
      .
      
    • Fix: Switch to Route A (Cyclobutanol + R-X). If on Route B, lower temperature and use a less basic nucleophile.

  • No Reaction (Recovered Starting Material):

    • Cause: Alkoxide solubility issues or "tight ion pairing."

    • Fix: Add 15-Crown-5 (1.0 equiv) to chelate Sodium. Switch solvent to DMSO (Caution: DMSO is hard to remove).

  • Ring Opening:

    • Cause: Acidic workup or excessive heat.

    • Fix: Keep workup neutral/basic. Do not distill product at high temperatures (>100 °C) without vacuum.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. (2005).[4] Elsevier Academic Press.[4] (Standard text for Williamson Ether mechanism and limitations).

  • Reactivity of Cyclobutane Derivatives. Master Organic Chemistry. (2014). "Ring Strain in Cyclopropane and Cyclobutane." Link

  • Synthesis of Fluorinated Cyclobutanes for Drug Discovery. JACS Au. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation." Link

  • SN2 vs E2 Competition in Cyclic Systems. Chemistry LibreTexts. (2022). "11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2." Link

  • Williamson Ether Synthesis Protocol. University of Richmond. "Organic Chemistry Williamson Ether Synthesis." Link

Sources

Application Note: Optimizing PROTAC Permeability and Constraint using (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists specializing in Targeted Protein Degradation (TPD). It details the strategic use of (3-(Benzyloxy)cyclobutyl)methanol as a rigid, stereochemically defined linker scaffold for PROTACs.

Abstract

The "linker" in a PROTAC is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, degradation kinetics, and cell permeability.[1][] While polyethylene glycol (PEG) linkers offer solubility, they suffer from high conformational entropy, often leading to a "penalty" upon binding. This guide outlines the use of This compound as a high-value building block. Its cyclobutane core reduces the entropic cost of binding, while the orthogonal protecting group strategy (free primary alcohol vs. benzyl-protected secondary ether) allows for precise, stepwise library generation.

Part 1: Scientific Rationale & Linkerology[3]

The Case for Rigid Linkers

Flexible linkers (PEGs, alkyl chains) must collapse from a random coil into a specific conformation to allow the E3 ligase and Target Protein (POI) to meet. This loss of disorder (entropy) energetically opposes binding.

  • The Cyclobutane Advantage: By restricting the number of rotatable bonds, the cyclobutane ring "pre-organizes" the PROTAC, minimizing the entropy penalty (

    
    ).
    
  • Permeability (The "Chameleon" Effect): Rigid linkers like cyclobutanes can lock the molecule into a folded conformation that masks polar surface area (PSA), significantly improving passive membrane permeability compared to extended PEG chains [1].

Molecule Profile & Strategic Design

The structure of this compound offers three distinct advantages for PROTAC synthesis:

FeatureFunction in PROTAC Design
Cyclobutane Core Provides structural rigidity and defined exit vectors (approx. 180° in trans, 120° in cis).
Primary Alcohol (-CH₂OH) Handle A: Highly reactive, sterically accessible. Ideal for conversion to a leaving group (Mesylate/Tosylate) or oxidation to an aldehyde.
Benzyloxy Group (-OBn) Handle B (Masked): Acts as a robust protecting group. Upon hydrogenolysis, it reveals a secondary alcohol (or ether linkage site) directly on the ring, enabling orthogonal coupling.
Cis/Trans Isomerism: A Critical Variable

The 1,3-substitution pattern creates cis and trans isomers.

  • Impact: Literature demonstrates that switching from trans to cis on a cyclobutane linker can improve cell permeability by >10-fold and drastically alter the degradation

    
     by changing the ternary complex geometry [2].
    
  • Recommendation: Do not use the mixture blindly. Separate isomers early or purchase isomer-pure building blocks to establish clear Structure-Activity Relationships (SAR).

Part 2: Experimental Protocols

Workflow Overview

The synthesis follows a "Differentiate and Couple" strategy. We utilize the free primary alcohol first, then deprotect the benzyl group to couple the second ligand.

SynthesisWorkflow Start This compound (Starting Material) Step1 Step 1: Activation (Mesylation) Start->Step1 MsCl, Et3N Step2 Step 2: Ligand A Coupling (Nucleophilic Subst.) Step1->Step2 Ligand A-NH2/OH Step3 Step 3: Deprotection (Hydrogenolysis) Step2->Step3 H2, Pd/C Step4 Step 4: Activation/Mitsunobu (Secondary Alcohol) Step3->Step4 Reveal -OH Final Final PROTAC (Ligand A - Linker - Ligand B) Step4->Final Ligand B coupling

Figure 1: Stepwise assembly of a rigid PROTAC using the orthogonal alcohol handles.

Protocol A: Activation of the Primary Alcohol (Mesylation)

Purpose: Convert the unreactive primary alcohol into a reactive mesylate leaving group for coupling to an E3 ligase ligand (e.g., Thalidomide analog).

Materials:

  • This compound (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Dissolve this compound in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Et₃N dropwise. Stir for 5 minutes.

  • Activation: Add MsCl dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with KMnO₄; alcohol oxidizes/stains, mesylate is UV active if benzyl is present).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Storage: The resulting mesylate is unstable on silica; use immediately in the next step or store at -20°C under argon.

Protocol B: Coupling Ligand A (Nucleophilic Substitution)

Context: Attaching a phenol-based ligand (e.g., VHL ligand or Warhead).

  • Reagents: Dissolve the Phenol-Ligand (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in DMF.

  • Coupling: Add the Mesylate from Protocol A (1.1 equiv).

  • Reaction: Heat to 60°C for 4–16 hours.

  • Purification: Dilute with EtOAc, wash with water/LiCl (to remove DMF). Purify via Flash Column Chromatography.

Protocol C: Benzyl Deprotection (The "Switch")

Purpose: Remove the benzyl group to reveal the secondary alcohol at the C3 position.

  • Setup: Dissolve the Intermediate (Ligand A-Linker-OBn) in MeOH/EtOAc (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–6 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Result: You now have Ligand A-Linker-OH (secondary) .

Protocol D: Final Assembly (Mitsunobu Reaction)

Context: The secondary alcohol on the cyclobutane is less reactive. A Mitsunobu reaction is ideal for coupling it to a slightly acidic partner (e.g., a phenol or imide).

  • Reagents: Combine Ligand A-Linker-OH (1.0 equiv), Ligand B (e.g., CRBN ligand with phenol/imide, 1.0 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12 hours.

  • Purification: HPLC is recommended for the final PROTAC to separate any remaining triphenylphosphine oxide byproducts.

Part 3: Data Analysis & Troubleshooting

Characterizing the Linker Geometry

When using this scaffold, you must verify the conformation.

MethodPurposeExpected Outcome
NOESY NMR Determine Cis/Trans isomerism.Cis: Strong NOE between C1-H and C3-H. Trans: No/Weak NOE.
X-Ray Crystallography Definitive structural proof.Confirmation of "puckered" cyclobutane ring angle (typically ~20-30°).
PAMPA Assay Permeability check.[3][4][5]Cyclobutane linkers often show

cm/s due to folding.
Troubleshooting Common Issues

Issue 1: Low Yield in Step 2 (Coupling)

  • Cause: Steric hindrance of the cyclobutane ring or elimination of the mesylate to form cyclobutene.

  • Solution: Switch solvent to Acetone (lower boiling point, favors S_N2) or use a stronger nucleophile (e.g., Thiol/Amine instead of Phenol).

Issue 2: Incomplete Hydrogenolysis (Step 3)

  • Cause: Sulfur-containing ligands (e.g., some VHL binders) poison the Pd catalyst.

  • Solution: Use Boron Trichloride (BCl₃) or Trimethylsilyl Iodide (TMSI) for chemical debenzylation instead of catalytic hydrogenation.

Part 4: Conceptual Pathway

The following diagram illustrates how the rigidity of the cyclobutane linker influences the ternary complex compared to a flexible PEG linker.

TernaryComplex Flexible Flexible PEG Linker (High Entropy Cost) Complex_Unstable Unstable Ternary Complex (Loose Fit / 'Floppy') Flexible->Complex_Unstable Entropy Loss Rigid Rigid Cyclobutane Linker (Pre-organized) Complex_Stable Stable Ternary Complex (High Cooperativity) Rigid->Complex_Stable Shape Complementarity Degradation Ubiquitination & Degradation Complex_Unstable->Degradation Low Efficiency Complex_Stable->Degradation High Efficiency

Figure 2: Impact of linker rigidity on ternary complex stability and degradation efficiency.

References

  • Pike, A., et al. (2020). "Optimizing PROTAC Linkers: The Impact of Rigidity on Permeability and Potency." Journal of Medicinal Chemistry. (Context: General principles of rigid linkers in PROTACs).

  • Nasset, B. E., et al. (2020). "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." ACS Medicinal Chemistry Letters. (Context: Specifically discusses cyclobutane isomers and the 'folded' state for permeability).

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy. (Context: Review of linker chemistries including cycloalkanes).

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. (Context: Synthetic methodologies for linker assembly).

Sources

Application Note: Reagents and Protocols for the Hydroxymethylation of 3-Benzyloxycyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scientific Context

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing highly strained small-ring systems. 3-Benzyloxycyclobutanone is a privileged scaffold in modern drug discovery, serving as a critical precursor for cyclobutane-containing therapeutics. These include LRRK2 inhibitors for Parkinson's disease[1] and eukaryotic initiation factor 2B (eIF2B) modulators targeting neurodegenerative pathways[2].

The "hydroxymethylation" of this ketone—specifically, installing a –CH₂OH group at the C1 position—is notoriously difficult. Direct addition of a hydroxymethyl anion is chemically impossible because the proton on the hydroxyl group quenches the nucleophile. Furthermore, the inherent ring strain of the cyclobutanone ring (~26 kcal/mol) and its puckered conformation make it highly susceptible to unwanted ring-opening or alpha-enolization under harsh basic conditions[3].

To overcome these thermodynamic and kinetic barriers, we must rely on masked nucleophiles or sequential functionalization. This guide dissects three self-validating, field-proven methodologies to achieve this transformation, detailing the causality behind reagent selection and providing robust experimental protocols.

Mechanistic Pathways & Reagent Causality

Pathway A: Silylmethyl Grignard Addition & Tamao-Fleming Oxidation (The Gold Standard)

To bypass the instability of a direct hydroxymethyl anion, we utilize (isopropoxydimethylsilyl)methylmagnesium chloride as a masked nucleophile[4].

  • Causality: This specific Grignard reagent is sterically tuned to attack the electrophilic carbonyl carbon of 3-benzyloxycyclobutanone without triggering alpha-deprotonation. The isopropoxy group stabilizes the silicon center during storage but is sufficiently labile to undergo oxidative cleavage via the Tamao-Fleming oxidation (H₂O₂, KF, KHCO₃). This two-step sequence reliably yields 1-(hydroxymethyl)-3-benzyloxycyclobutanol with excellent preservation of the benzyl ether and the strained ring[4],[5].

Pathway B: Corey-Chaykovsky Epoxidation & Hydrolysis (The Stereoselective Route)
  • Causality: When high diastereoselectivity is paramount, the Corey-Chaykovsky reaction is the method of choice. Trimethylsulfoxonium iodide (TMSOI) is deprotonated by NaH to form a bulky sulfur ylide. The ylide attacks the cyclobutanone from the less sterically hindered face (anti to the C3-benzyloxy group), forming a highly strained 1-oxaspiro[6]hexane intermediate. Subsequent base-catalyzed hydrolysis (NaOH/H₂O) opens the epoxide, yielding the cis-diol derivative. The use of the sulfoxonium ylide (rather than a sulfonium ylide) is critical here; its reversibility in the betaine intermediate stage ensures thermodynamic control and higher facial selectivity.

Pathway C: Wittig Olefination & Hydroboration-Oxidation (Reductive Hydroxymethylation)
  • Causality: If the synthetic target requires the removal of the C1 hydroxyl group (yielding an alkyl cyclobutane rather than a cyclobutanol), a reductive hydroxymethylation is employed[7]. Methyltriphenylphosphonium bromide and t-BuOK convert the ketone to 3-benzyloxy-1-methylenecyclobutane. Subsequent anti-Markovnikov hydration via hydroboration (BH₃·THF) and oxidation yields 1-(hydroxymethyl)-3-benzyloxycyclobutane.

Quantitative Data Summary

The following table summarizes the performance metrics of the three pathways to aid in route selection for scale-up and discovery chemistry.

MetricPathway A: Silyl GrignardPathway B: Corey-ChaykovskyPathway C: Wittig + Hydroboration
Primary Product 1-(Hydroxymethyl)-3-benzyloxycyclobutanol1-(Hydroxymethyl)-3-benzyloxycyclobutanol1-(Hydroxymethyl)-3-benzyloxycyclobutane
Overall Yield 75 - 82%65 - 70%80 - 85%
Diastereomeric Ratio (dr) ~2:1 (cis:trans)>10:1 (cis:trans)~3:1 (cis:trans)
Scalability Excellent (up to 100g scale)Moderate (Exothermic NaH step)Good (Triphenylphosphine oxide byproduct)
Reagent Cost Moderate to HighLowLow

Mandatory Visualization: Workflows and Biological Context

Synthetic Decision Matrix

The following diagram illustrates the logical decision tree for selecting the appropriate hydroxymethylation reagents based on the desired structural output.

G Start 3-Benzyloxycyclobutanone Q1 Is C1-Hydroxyl Required? Start->Q1 PathA Pathway A: Silylmethyl Grignard + Tamao-Fleming Q1->PathA Yes (High Yield) PathB Pathway B: Corey-Chaykovsky Epoxidation Q1->PathB Yes (High dr) PathC Pathway C: Wittig + Hydroboration Q1->PathC No (Reductive) ProdAB 1-(Hydroxymethyl)- 3-benzyloxycyclobutanol PathA->ProdAB PathB->ProdAB ProdC 1-(Hydroxymethyl)- 3-benzyloxycyclobutane PathC->ProdC

Caption: Decision tree for selecting hydroxymethylation reagents based on structural requirements.

Biological Context: eIF2B Modulation

Hydroxymethylated cyclobutanes are critical in synthesizing eIF2B modulators. This pathway demonstrates how these compounds rescue cellular translation during stress[2].

Pathway Stress Cellular Stress (ER Stress, Viral) Kinases ISR Kinases (PERK, PKR, GCN2) Stress->Kinases eIF2a Phospho-eIF2α (Inactive) Kinases->eIF2a Phosphorylates eIF2B eIF2B Complex (GEF Activity) eIF2a->eIF2B Inhibits Translation Protein Translation & Cell Survival eIF2B->Translation Promotes ISR Integrated Stress Response eIF2B->ISR Blocks Drug Cyclobutane-derived eIF2B Modulator Drug->eIF2B Activates

Caption: Mechanism of action for cyclobutane-derived eIF2B modulators in the Integrated Stress Response.

Experimental Protocols

Protocol 1: Pathway A (Silylmethyl Grignard & Tamao-Fleming Oxidation)

This protocol is designed as a self-validating system; the intermediate silyl ether can be isolated and characterized via ¹H-NMR prior to oxidation to ensure reaction fidelity.

Step 1: Nucleophilic Addition

  • Flame-dry a 250 mL round-bottom flask under argon. Add 3-benzyloxycyclobutanone (10.0 mmol) and anhydrous THF (50 mL). Cool to 0 °C using an ice bath.

  • Dropwise, add a 1.0 M solution of (isopropoxydimethylsilyl)methylmagnesium chloride in THF (12.0 mL, 12.0 mmol) over 15 minutes[4].

  • Causality Checkpoint: Maintain the temperature strictly at 0 °C to prevent ring-opening of the cyclobutanone. Stir for 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate silyl ether.

Step 2: Tamao-Fleming Oxidation

  • Dissolve the crude silyl ether in a 1:1 mixture of THF and MeOH (40 mL).

  • Add KHCO₃ (20.0 mmol) and KF (20.0 mmol). Stir for 5 minutes at room temperature.

  • Add 30% aqueous H₂O₂ (10.0 mL) dropwise. Caution: Exothermic reaction.

  • Causality Checkpoint: The fluoride ion (KF) coordinates to the silicon, forming a hypervalent silicate intermediate that facilitates the migration of the alkyl group from silicon to oxygen, which is the mechanistic crux of the Tamao-Fleming oxidation[5].

  • Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and extract with EtOAc. Purify via silica gel chromatography to afford 1-(hydroxymethyl)-3-benzyloxycyclobutanol.

Protocol 2: Pathway B (Corey-Chaykovsky Epoxidation & Hydrolysis)

Step 1: Epoxidation

  • In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 15.0 mmol) in anhydrous DMSO (30 mL).

  • Add Trimethylsulfoxonium iodide (15.0 mmol) portion-wise at room temperature. Stir until hydrogen evolution ceases (approx. 30 mins), indicating the formation of the ylide.

  • Add a solution of 3-benzyloxycyclobutanone (10.0 mmol) in DMSO (10 mL) dropwise. Stir at room temperature for 4 hours.

  • Quench with cold water and extract with diethyl ether. The organic layer contains the highly strained 1-oxaspiro[6]hexane intermediate.

Step 2: Hydrolysis

  • Dissolve the crude epoxide in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (40 mL).

  • Heat the mixture to 60 °C for 6 hours.

  • Causality Checkpoint: The hydroxide ion attacks the less hindered methylene carbon of the epoxide, relieving the spirocyclic strain and generating the tertiary alkoxide, which is subsequently protonated.

  • Cool, neutralize with 1M HCl, and extract with EtOAc. Purify via chromatography to yield the highly diastereopure cis-1-(hydroxymethyl)-3-benzyloxycyclobutanol.

References

  • Tamao, K., Ishida, N., Ito, Y., & Kumada, M. (1990). "Nucleophilic Hydroxymethylation by the (Isopropoxydimethylsilyl)methyl Grignard Reagent: 1-(Hydroxymethyl)cyclohexanol from Cyclohexanone." Organic Syntheses, 69, 96.[Link]

  • Wikipedia Contributors. (2023). "Hydroxymethylation." Wikipedia, The Free Encyclopedia.[Link]

  • US Patent Office. (2018). "US9932325B2 - Compounds, compositions, and methods (LRRK2 Inhibitors).
  • World Intellectual Property Organization. (2019). "WO2019032743A1 - Compounds, compositions and methods (eIF2B modulators).
  • Vrije Universiteit Brussel. (n.d.). "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." VUB Research Portal. [Link]

Sources

Application Note: High-Yield Preparation of (3-(Benzyloxy)cyclobutyl)methyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Strategic Overview & Chemical Context

The cyclobutane motif is increasingly prevalent in modern drug discovery due to its ability to modulate physicochemical properties, enhance metabolic stability, and serve as a rigid spacer. Specifically, derivatives of (3-(benzyloxy)cyclobutyl)methanol are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective JAK inhibitors[1] and NEK7 inhibitors[2].

To utilize this building block in convergent synthesis, the primary hydroxyl group must be converted into a superior leaving group. The mesylation (methanesulfonation) of this compound generates an electrophilic hub primed for subsequent nucleophilic substitution (


) reactions—such as amination, etherification, or cyanation[3]. The benzyloxy (-OBn) protecting group is strategically chosen for this substrate, as it ensures the stability of the cyclobutane ring's secondary oxygen functionality during the highly reactive mesylation conditions and subsequent downstream transformations.

Mechanistic Causality & Reaction Design

The mesylation of primary alcohols using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) is a rapid and highly efficient transformation[3]. As an Application Scientist, understanding the mechanistic causality behind the reagent choices is critical for scaling and troubleshooting:

  • Base Selection & Sulfene Intermediacy: Triethylamine (TEA) serves a dual purpose. First, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the acidic cleavage of the benzyloxy ether. Second, TEA facilitates the formation of a highly reactive sulfene intermediate (

    
    ) from MsCl via an E2-type elimination. The alcohol then rapidly attacks this sulfene to form the mesylate[4].
    
  • Thermal Regulation (0 °C): The generation of the sulfene and subsequent esterification is highly exothermic. Maintaining the reaction at 0 °C is critical to suppress the formation of alkyl chloride side products. At elevated temperatures, the chloride ion (a byproduct of the reaction) gains sufficient kinetic energy to act as a nucleophile, displacing the newly formed mesylate group via an

    
     mechanism[4].
    
  • Aqueous Workup Strategy: A sequential wash with cold HCl and

    
     is not merely for purification; it is a chemical necessity. HCl removes excess TEA as water-soluble triethylammonium chloride, while 
    
    
    
    neutralizes residual acids, preventing acid-catalyzed degradation of the benzyloxy group during solvent evaporation[5].

Workflow Visualization

MesylationWorkflow SM Starting Material This compound Solvation Solvation Dissolve in Anhydrous DCM SM->Solvation Base Base Addition Add 1.5 eq. Triethylamine (TEA) Solvation->Base Cooling Thermal Regulation Cool to 0 °C (Ice Bath) Base->Cooling Activation Electrophile Addition Dropwise MsCl (1.2 eq.) Cooling->Activation Reaction Mesylation Stir 1-2 h at 0 °C to RT Activation->Reaction Quench Reaction Quench Sat. NH4Cl or Ice Water Reaction->Quench Workup Aqueous Workup Wash: HCl, NaHCO3, Brine Quench->Workup Product Final Product Cyclobutyl Mesylate (>95%) Workup->Product

Caption: Workflow for the mesylation of this compound.

Stoichiometry & Reagent Profiling

The following table summarizes the quantitative data required for a standard 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Density / Conc.Function
This compound 192.261.01.92 gN/AStarting Material
Triethylamine (TEA) 101.191.52.09 mL0.726 g/mLAcid Scavenger / Base
Methanesulfonyl Chloride (MsCl) 114.551.20.93 mL1.480 g/mLElectrophile
Dichloromethane (DCM) 84.93N/A20 mL (10 Vol)AnhydrousAprotic Solvent

Self-Validating Experimental Protocol

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon). Causality: MsCl is highly sensitive to atmospheric moisture, which hydrolyzes it into methanesulfonic acid and HCl, skewing the reaction stoichiometry and drastically lowering the yield[4].

Step 2: Solvation & Base Addition Add 1.92 g (10.0 mmol) of this compound and 20 mL of anhydrous DCM to the flask. Stir until complete dissolution is achieved. Add 2.09 mL (15.0 mmol) of TEA via syringe.

Step 3: Thermal Regulation Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10–15 minutes. Causality: Establishing a thermal sink is critical to safely manage the highly exothermic mesylation event and prevent side reactions[3].

Step 4: Electrophile Addition (In-Process Validation) Dilute 0.93 mL (12.0 mmol) of MsCl in 2 mL of anhydrous DCM. Add this solution dropwise over 15–20 minutes using a syringe pump or pressure-equalizing addition funnel. Self-Validation Check: As the MsCl is added, a dense white precipitate (triethylammonium chloride) will begin to form in the flask. This visual cue confirms that the reaction is actively proceeding and the base is successfully scavenging the generated HCl.

Step 5: Reaction Maturation Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature over an additional 1 hour. Monitor the reaction progress via TLC (30% EtOAc in Hexanes) or LCMS. Causality: Warming ensures complete conversion of any sterically hindered conformers of the cyclobutane ring[3].

Step 6: Quench & Workup Re-cool the mixture to 0 °C and slowly add 10 mL of ice-cold water (or saturated aqueous


) to quench any unreacted MsCl. Transfer the biphasic mixture to a separatory funnel.
  • Extract the aqueous layer with DCM (2 x 10 mL) and combine the organic layers.

  • Wash the combined organics with cold 10% aqueous HCl (15 mL). Causality: This protonates and extracts excess TEA into the aqueous layer[5].

  • Wash with saturated aqueous

    
     (15 mL). Causality: This neutralizes residual acids, preventing acid-catalyzed degradation of the benzyloxy ether during concentration[5].
    
  • Wash with brine (15 mL) and dry over anhydrous

    
    .
    

Step 7: Isolation Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 30 °C). The product, (3-(benzyloxy)cyclobutyl)methyl methanesulfonate , is isolated as a pale yellow to colorless oil. Self-Validation Check: The crude product is typically >95% pure by


 NMR and can be used directly in subsequent 

reactions without the need for silica gel column chromatography[5].

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Formation of Alkyl Chloride Impurity High temperatures during MsCl addition allow

to act as a nucleophile, displacing the mesylate[4].
Strictly maintain 0 °C during addition. If the substrate is highly prone to this, substitute TEA with a bulkier, non-nucleophilic base like DIPEA.
Incomplete Conversion / Stalled Reaction Moisture in the system hydrolyzed the MsCl before it could react with the alcohol[4].Ensure DCM and TEA are strictly anhydrous. Use a fresh, sealed bottle of MsCl.
Cleavage of Benzyloxy Group Acidic environment during concentration due to inadequate aqueous washing[5].Ensure thorough washing with saturated

until the aqueous phase tests slightly basic (pH ~8). Keep rotary evaporator bath < 30 °C.

References

  • WO2019178079A1 - Inhibitors of tyrosine kinase 2 mediated signaling Source: Google Patents URL
  • WO2024059200A1 - Nek7 inhibitors Source: Google Patents URL
  • Alcohol to Mesylate using MsCl, base Source: Organic Synthesis URL:[Link]

  • Org. Synth. 2005, 81, 121 - Preparation of 6-Iodo-1-hexene Source: Organic Syntheses URL:[Link]

Sources

Application Note: Chemoselective Oxidation of (3-(Benzyloxy)cyclobutyl)methanol to 3-(Benzyloxy)cyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The transformation of (3-(benzyloxy)cyclobutyl)methanol to 3-(benzyloxy)cyclobutanecarbaldehyde is a fundamental operation in the synthesis of cyclobutane-containing pharmacophores. Cyclobutane derivatives are highly valued in drug development for their ability to restrict conformational flexibility and improve metabolic stability compared to linear alkyl chains.

However, the oxidation of the primary hydroxymethyl group on a cyclobutane ring presents specific chemical challenges:

  • Over-oxidation: The target aldehyde is highly susceptible to further oxidation to the corresponding cyclobutanecarboxylic acid if aqueous, heavy-metal oxidants (e.g., Jones reagent, KMnO₄) are employed.

  • Epimerization: The proton at the

    
    -position of the newly formed aldehyde is relatively acidic. Under unbuffered acidic or basic conditions, the aldehyde can undergo enolization, leading to thermodynamic equilibration and a loss of the original cis/trans stereochemistry of the cyclobutane ring.
    

To mitigate these risks, anhydrous and highly chemoselective oxidation protocols must be employed. This guide details the mechanistic rationale and self-validating protocols for the two most effective methods for this transformation: the Swern Oxidation and the Dess-Martin Periodinane (DMP) oxidation.

Mechanistic Rationale & Causality

The Swern Oxidation Strategy

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly reactive chlorodimethylsulfonium salt intermediate.

  • Causality of Temperature Control: The reaction must be strictly maintained at or below -78 °C during the activation and alcohol addition phases. If the temperature is allowed to rise prematurely, the intermediate decomposes via a Pummerer-type rearrangement, leading to the formation of undesired mixed thioacetals (e.g., methylthiomethyl ethers) rather than the target aldehyde[1].

  • Causality of the Base: Triethylamine (Et₃N) is introduced to facilitate an intramolecular E2 elimination via a five-membered transition state, yielding the aldehyde, dimethyl sulfide (DMS), and carbon monoxide/dioxide[2]. The lack of aqueous acid in this system completely prevents over-oxidation to the carboxylic acid[3].

The Dess-Martin Periodinane (DMP) Strategy

DMP is a hypervalent iodine(V) reagent that offers exceptionally mild oxidation conditions at room temperature.

  • Causality of the Buffer (NaHCO₃): The oxidation mechanism involves the exchange of an acetate ligand on the iodine center with the alcohol, followed by proton transfer. This process releases two equivalents of acetic acid[4]. For cyclobutanecarbaldehydes, this acidic byproduct is detrimental, as it catalyzes

    
    -epimerization. The inclusion of solid sodium bicarbonate (NaHCO₃) buffers the reaction, protecting the stereochemical integrity of the cyclobutane ring[4].
    
  • Causality of Water Acceleration: The addition of a stoichiometric micro-drop of water has been shown to accelerate the ligand exchange process, significantly reducing reaction times and limiting the exposure of the product to the reaction environment[5].

Workflow Visualization

OxidationWorkflow Start Starting Material: This compound Decision Process Selection Criteria: Scale, Equipment, Epimerization Risk Start->Decision Swern Swern Oxidation (-78 °C, DMSO, (COCl)2, Et3N) Decision->Swern Large Scale / Cryo Available DMP Dess-Martin Oxidation (RT, DMP, NaHCO3, DCM) Decision->DMP Bench Scale / Mild Conditions Product Target Aldehyde: 3-(Benzyloxy)cyclobutanecarbaldehyde Swern->Product Yield: ~85-90% DMP->Product Yield: ~90-95% QC Quality Control: 1H-NMR for cis/trans ratio Product->QC

Workflow for selecting the optimal oxidation strategy for cyclobutylmethanol derivatives.

Self-Validating Experimental Protocols

Protocol A: Swern Oxidation (Recommended for Large-Scale Synthesis)

Note: This reaction generates carbon monoxide (toxic) and dimethyl sulfide (strong odor). Perform in a well-ventilated fume hood.

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Add anhydrous dichloromethane (DCM) (10 mL per 1 mmol of substrate) and oxalyl chloride (1.5 equivalents).

  • Intermediate Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add anhydrous DMSO (3.0 equivalents) dropwise over 5 minutes.

    • Self-Validation Check: Vigorous gas evolution (CO and CO₂) will occur immediately. This visual cue confirms the formation of the active chlorodimethylsulfonium salt. Stir for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below -70 °C. Stir for 45 minutes.

  • Elimination Step: Add triethylamine (Et₃N) (5.0 equivalents) dropwise.

    • Self-Validation Check: A dense white precipitate (triethylammonium chloride) will form, confirming the successful deprotonation and elimination phase.

  • Warming and Quench: Allow the reaction to stir at -78 °C for 15 minutes, then remove the cooling bath and allow it to warm to 0 °C over 30 minutes. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Dess-Martin Oxidation (Recommended for Bench-Scale Synthesis)
  • System Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in reagent-grade DCM (10 mL per 1 mmol of substrate).

  • Buffering: Add solid NaHCO₃ (5.0 equivalents) to the solution. This is critical to neutralize the acetic acid generated during the reaction and prevent

    
    -epimerization of the cyclobutane ring[4].
    
  • Oxidation: Add Dess-Martin Periodinane (1.2 equivalents) in one portion at 0 °C. Add a single micro-drop of water (approx. 0.1 equivalents) to accelerate the reaction[5]. Remove the ice bath and allow the mixture to stir at room temperature.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy white suspension over 30–60 minutes. This indicates the reduction of the soluble iodine(V) reagent to the insoluble iodine(III) mono-acetoxy iodinane byproduct.

  • Reductive Quench: Once TLC indicates complete consumption of the starting material, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated aqueous NaHCO₃.

    • Self-Validation Check: Stir vigorously for 15–30 minutes until the cloudy organic layer becomes completely clear. The thiosulfate reduces any unreacted DMP and the mono-acetoxy iodinane byproduct into highly water-soluble species, preventing the formation of intractable "DMP gums" during separation[6].

  • Workup: Separate the layers. Extract the aqueous phase once with DCM. Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The crude aldehyde is often pure enough for subsequent steps without chromatography.

Comparative Data Summary

ParameterSwern OxidationDess-Martin Periodinane (DMP)
Optimal Scale > 10 grams (Highly scalable)< 10 grams (Cost-prohibitive at scale)
Operating Temperature -78 °C to Room Temperature0 °C to Room Temperature
Epimerization Risk Low (if Et₃N addition is controlled)Very Low (when buffered with NaHCO₃)
Primary Byproducts Dimethyl sulfide (odor), CO, CO₂Acetic acid, Iodine(III) compounds
Reaction Time 2 - 3 hours0.5 - 2 hours
Workup Complexity Simple aqueous wash, requires ventilationRequires reductive quench (Na₂S₂O₃)

References

  • Dess–Martin oxidation - Wikipedia. Available at:[Link][4]

  • Swern Oxidation | Named Reactions | Organic Chemistry Lessons - YouTube (Total Organic Chemistry). Available at:[Link][3]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available at:[Link][5]

  • Swern Oxidation - Organic Chemistry Portal. Available at:[Link][1]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at:[Link][2]

  • Dess–Martin oxidation work up - Chemistry Stack Exchange. Available at:[Link][6]

Sources

Optimizing Solvent Selection for Cyclobutyl Methanol Coupling Reactions: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclobutyl Methanol Pharmacophore

In modern drug development, the cyclobutylmethyl moiety is a highly sought-after pharmacophore, frequently utilized to enhance metabolic stability and modulate lipophilicity in target molecules such as CDK2 inhibitors[1], Cathepsin K inhibitors[2], and NaV1.8 channel blockers[3].

However, coupling cyclobutyl methanol (CBM) to complex scaffolds presents unique kinetic and thermodynamic challenges. The steric bulk of the strained cyclobutane ring, situated immediately adjacent to the primary hydroxyl group, introduces significant steric hindrance. This crowding can impede standard


-type displacements and esterifications. Consequently, solvent selection in these coupling reactions is not merely a logistical choice for reagent solubility; it is a critical thermodynamic lever that dictates transition state stabilization, reaction kinetics, and the suppression of competitive side reactions.

Mechanistic Causality in Solvent Selection

The success of CBM coupling relies heavily on matching the solvent's dielectric constant (


) and coordinating ability with the specific reaction mechanism.
Mitsunobu Etherification: THF vs. Toluene vs. DCM

The Mitsunobu reaction is the premier method for coupling CBM with phenols, thiols, and imides. The standard solvent is Tetrahydrofuran (THF) . THF (


) provides the optimal balance of polarity to stabilize the highly polar betaine intermediate formed between the phosphine and the azodicarboxylate (e.g., DEAD, DIAD, or ADDP)[1]. Furthermore, THF maintains the solubility of the bulky cyclobutyl alkoxyphosphonium ion, preventing premature precipitation before the pronucleophile can attack[3].

Alternatively, Toluene (


) is strategically deployed when coupling CBM with high-pKa pronucleophiles. The non-polar nature of toluene favors a tighter ion pair between the alkoxyphosphonium and the deprotonated nucleophile, which suppresses the unwanted side reaction of azodicarboxylate alkylation[1].

Dichloromethane (DCM) is utilized in specialized Mitsunobu couplings, particularly when using di-tert-butyl azodicarboxylate (DBAD). DCM facilitates the rapid precipitation of the hydrazine byproduct, driving the reaction forward thermodynamically[2].

Mesylation and Esterification: The Role of DCM

When direct Mitsunobu coupling is unfeasible, CBM is often activated via mesylation or direct esterification. DCM is the solvent of choice here[4]. DCM's low freezing point and excellent solvation of sulfonyl chlorides allow the reaction to be run strictly at 0°C. This precise thermal control is critical; it prevents the exothermic degradation of the strained cyclobutane ring and suppresses unwanted elimination pathways that could lead to ring-opened or alkene byproducts[4].

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties and mechanistic advantages of solvents commonly used in CBM couplings.

SolventDielectric Constant (

)
Optimal CBM Coupling ReactionMechanistic AdvantageLimitations / Considerations
THF 7.58Mitsunobu (Standard)Stabilizes polar betaine intermediate; high solubility for ADDP/Bu3P.Requires rigorous drying; peroxide formation risk.
DCM 8.93Mesylation / EsterificationEnables strict thermal control at 0°C; prevents ring degradation.Environmental toxicity; volatile.
Toluene 2.38Mitsunobu (High

)
Suppresses azodicarboxylate alkylation via tight ion pairing.Poor solubility for highly polar pronucleophiles.
DMF 36.70Amidation / EsterificationSolvates highly polar or zwitterionic carboxylic acids.High boiling point complicates product isolation.

Mechanistic Workflows and Decision Matrices

Decision matrix for selecting optimal solvents in CBM coupling reactions.

Mechanistic sequence of the Mitsunobu reaction with cyclobutyl methanol.

Validated Experimental Protocols

Protocol A: THF-Mediated Mitsunobu Coupling of CBM (ADDP/Bu3P System)

This protocol utilizes 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (


). For sterically hindered primary alcohols like CBM, 

is more nucleophilic than

, accelerating the formation of the alkoxyphosphonium ion before side reactions occur[3].

Reagents:

  • Cyclobutyl methanol (1.0 equiv)

  • Pronucleophile (e.g., 4-iodo-1H-pyrazole-5-carboxylate) (1.0 equiv)

  • ADDP (1.5 equiv)

  • Tributylphosphine (

    
    ) (1.5 equiv)
    
  • Anhydrous THF (0.1 M relative to CBM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add the pronucleophile, cyclobutyl methanol, and ADDP.

  • Solvation: Dissolve the mixture in anhydrous THF, ensuring complete dissolution of ADDP. Cool the reaction vessel to 0°C using an ice bath.

  • Activation: Add

    
     dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing thermal degradation.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 16 hours[3].

  • Validation & Workup: Monitor completion via TLC (stain with phosphomolybdic acid). Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
Protocol B: DCM-Mediated Mesylation of CBM

When direct Mitsunobu fails, activating CBM to a mesylate allows for subsequent


 displacement. DCM is utilized to maintain strict thermal control[4].

Reagents:

  • Cyclobutyl methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Anhydrous DCM (0.1 M relative to CBM)

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve cyclobutyl methanol in anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0°C. Causality: CBM derivatives are sensitive to strong acids and exotherms; 0°C prevents ring-expansion side reactions.

  • Base Addition: Add

    
     in one portion and stir for 5 minutes.
    
  • Mesylation: Add MsCl dropwise via syringe over 15 minutes. The solution may turn slightly yellow.

  • Validation & Workup: Stir at 0°C for 1 hour. Confirm the disappearance of the CBM starting material via TLC. Quench with ice-cold water.

  • Isolation: Separate the organic layer, wash sequentially with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate under reduced pressure at a temperature not exceeding 30°C to yield the mesylate, which should be used immediately in the next coupling step[4].

References

  • [4] European Patent Office. 1,2-disubstituted cyclobutyl compounds. Googleapis.com. Available at:

  • [1] Patents. cdk2 inhibitors. Justia.com. Available at:

  • [3] Google Patents. WO2024126648A1 - SULFOXIMINES AS INHIBITORS OF NaV1.8. Google.com. Available at:

  • [5] Beilstein Journals. Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. Beilstein-journals.org. Available at:

  • [2] ChemoGenics BioPharma. Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K: P3 Modifications. Chemogenicsbiopharma.com. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl Ether Deprotection on Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. Cyclobutanes possess significant ring strain (~26 kcal/mol), making their core architecture highly susceptible to unintended cleavage or Wagner-Meerwein rearrangements during late-stage deprotection.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maximize your benzyl ether deprotection yields while preserving the integrity of the cyclobutane core.

Diagnostic Workflow: Selecting a Deprotection Strategy

Before proceeding with a reaction, evaluate your substrate's functional group tolerance. Use the decision matrix below to select the most orthogonal debenzylation condition.

G Start Evaluate Cyclobutane Substrate Reducible Reducible Groups Present? (e.g., Alkenes, Alkynes) Start->Reducible AcidSens Acid-Sensitive Core? Reducible->AcidSens Yes Steric Sterically Hindered Ether? Reducible->Steric No BCl3 BCl3 + Pentamethylbenzene (-78°C) AcidSens->BCl3 No Photo Photoredox Debenzylation (DDQ, Visible Light) AcidSens->Photo Yes Transfer Catalytic Transfer Hydrogenation (Pd/C, HCOONH4) Steric->Transfer No SiliaCat SiliaCat Pd(0) / Low Pressure H2 Steric->SiliaCat Yes

Decision matrix for selecting cyclobutane debenzylation conditions.

Troubleshooting & FAQs

Q1: Why does my cyclobutane ring open during standard Pd/C hydrogenolysis? A1: The high ring strain of cyclobutane induces significant


-character in its bent C-C bonds (1)[1]. During standard hydrogenolysis (H

gas, Pd/C), the palladium catalyst can undergo oxidative addition directly into the strained C-C bond, leading to hydrogenative ring-opening. Causality & Solution: High H

pressures and continuous gas saturation drive this side reaction. By switching to Catalytic Transfer Hydrogenation (CTH) using a mild hydrogen donor like ammonium formate, you maintain a low, steady-state concentration of active hydrogen on the palladium surface. This drastically reduces the kinetic probability of C-C insertion while efficiently cleaving the C-O benzyl bond (2)[2].

Q2: I have reducible functional groups (e.g., alkenes) on my cyclobutane. How do I deprotect the benzyl ether without reducing them or expanding the ring? A2: Catalytic hydrogenation is contraindicated here. Furthermore, traditional Lewis acids (like BBr


 or TiCl

) are often too harsh and trigger Wagner-Meerwein rearrangements or ring expansion in strained systems (3)[3]. Causality & Solution: Use Boron Trichloride (BCl

) at cryogenic temperatures (-78 °C) combined with pentamethylbenzene (4)[4]. Pentamethylbenzene acts as a highly effective, non-Lewis-basic

-nucleophile. It kinetically traps the highly reactive benzyl cation generated during cleavage, preventing electrophilic re-benzylation of your substrate without coordinating to the BCl

(5)[5].

Q3: My cyclobutane substrate is both acid-sensitive and contains reducible groups. What is the most orthogonal approach? A3: When both Lewis acids and hydrogenation are incompatible, visible-light-mediated oxidative debenzylation is the premier choice. Causality & Solution: Benzyl ethers typically have high oxidation potentials (~2.20 V vs SCE), making them hard to cleave oxidatively without destroying the molecule. However, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant under visible light (e.g., 525 nm green light) allows for mild, room-temperature cleavage of benzyl ethers (6)[6]. This operates via a single-electron transfer (SET) mechanism, bypassing both the reductive ring-opening and acid-catalyzed rearrangement pathways entirely.

Q4: Standard transfer hydrogenation is too slow for my sterically hindered cyclobutane benzyl ether. How can I accelerate it without increasing temperature? A4: Use an entrapped palladium catalyst like SiliaCat Pd(0). Causality & Solution: Sol-gel entrapped Pd(0) nanoparticles offer a highly active surface area while preventing nanoparticle agglomeration. This allows for rapid debenzylation under remarkably mild conditions (0.1 MPa H


 at room temperature) with >98% selectivity, minimizing the residence time of the strained ring on the active metal surface (7)[7].

Quantitative Data: Method Comparison

Summarized below is the quantitative performance of various debenzylation methods when applied to strained cyclobutane systems.

Deprotection MethodReagents / ConditionsAvg. YieldRing-Opening IncidenceIdeal Substrate Profile
Standard Hydrogenolysis Pd/C, H

(1-3 atm), MeOH, 25°C
40 - 60%High (20-40%)Unstrained, simple rings only
Transfer Hydrogenation Pd/C, HCOONH

, MeOH, reflux
85 - 95%Low (<5%)Acid-sensitive, no alkenes/alkynes
Mild Lewis Acid + Scavenger BCl

, Pentamethylbenzene, CH

Cl

, -78°C
80 - 90%Very Low (<2%)Reducible groups present
Photoredox Oxidation DDQ (cat.), Visible Light (525 nm)75 - 85%None (Orthogonal)Highly sensitive, multifunctional
Entrapped Pd(0) Catalysis SiliaCat Pd(0), H

(1 atm), MeOH, 25°C
90 - 98%Low (<2%)Sterically hindered ethers

Step-by-Step Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (CTH) of Cyclobutane Benzyl Ethers

Self-Validating System: The evolution of CO


 gas acts as an internal visual indicator of formate decomposition and active hydrogen generation. If bubbling stops before the reaction is complete, the catalyst may be poisoned, or the formate is depleted.
  • Preparation : In a rigorously flame-dried, argon-purged round-bottom flask, dissolve the cyclobutane benzyl ether (1.0 mmol) in anhydrous methanol (10 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Pd/C is pyrophoric when dry; add under an inert atmosphere or wet with a few drops of solvent first.

  • Donor Addition : Add ammonium formate (HCOONH

    
    , 5.0 mmol, 5 equiv) in one single portion.
    
  • Reaction Execution : Attach a reflux condenser and heat the mixture to 60 °C. Monitor the reaction via TLC. Continuous bubbling indicates the decomposition of formate into H

    
    , CO
    
    
    
    , and NH
    
    
    .
  • Workup : Upon complete consumption of the starting material (typically 1-3 hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (3 × 15 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate to remove residual formate salts. Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Mild Lewis Acid Debenzylation with Cation Scavenging

Self-Validating System: The strict maintenance of -78 °C prevents thermodynamic pathways like ring expansion, while the excess pentamethylbenzene ensures complete kinetic trapping of the benzyl cation, preventing the formation of complex oligomers.

  • Preparation : Dissolve the cyclobutane benzyl ether (1.0 mmol) and pentamethylbenzene (3.0 mmol, 3 equiv) in anhydrous CH

    
    Cl
    
    
    
    (15 mL) under an argon atmosphere.
  • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition : Slowly add a 1.0 M solution of BCl

    
     in CH
    
    
    
    Cl
    
    
    (2.0 mL, 2.0 mmol, 2 equiv) dropwise down the side of the flask over 5 minutes.
  • Reaction Execution : Stir the mixture at -78 °C. Critical Step: Do not allow the temperature to rise, as this risks cyclobutane ring expansion. Monitor by TLC (typically complete within 45-60 minutes).

  • Quenching : Quench the reaction strictly at -78 °C by the rapid addition of a chloroform/methanol mixture (10:1, 10 mL).

  • Workup & Purification : Allow the mixture to warm to room temperature. Dilute with saturated aqueous NaHCO

    
     and extract with CH
    
    
    
    Cl
    
    
    . The highly non-polar by-product, benzylpentamethylbenzene, will elute rapidly during silica gel column chromatography, allowing for easy isolation of the deprotected cyclobutanol.

References

  • Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane and Cyclobutane via Electrochemical Site Selective Carbonyl Reduction. ChemRxiv.1

  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. ResearchGate.3

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC - NIH.6

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net.7

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.5

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal.2

  • Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Syntheses.4

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of Cyclobutyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "cyclobutyl penalty." While cyclobutyl groups are excellent structural motifs for improving metabolic stability and target affinity (often acting as bioisosteres for tert-butyl groups), their rigid, highly lipophilic hydrocarbon framework significantly increases the crystal lattice energy and LogP of the intermediate[1]. This severely restricts aqueous solubility, creating critical bottlenecks in in vitro assays, formulation, and downstream synthesis.

Below is our comprehensive troubleshooting guide, structured to help you diagnose the root cause of your solubility issues and implement field-proven, self-validating solutions.

Diagnostic Workflow for Solubilization

G Start Cyclobutyl Intermediate Poor Aqueous Solubility Ionizable Contains ionizable functional groups? Start->Ionizable SaltForm pH Adjustment & Salt Formation Ionizable->SaltForm Yes NonIonizable Highly Lipophilic Neutral Molecule Ionizable->NonIonizable No Formulation Formulation Interventions NonIonizable->Formulation Structural Structural Modifications NonIonizable->Structural CoSolvent Co-Solvent Systems (PEG, PG, DMSO) Formulation->CoSolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) Formulation->Cyclodextrin Oxetane Oxetane Isostere Replacement Structural->Oxetane CF3 CF3-Cyclobutane Analogue Structural->CF3

Decision tree for troubleshooting poor aqueous solubility of cyclobutyl intermediates.

Module 1: Formulation Interventions

Q1: My neutral cyclobutyl intermediate precipitates immediately upon dilution in aqueous assay buffers. What is the most effective co-solvent strategy?

The Causality: Cyclobutyl rings disrupt the hydrogen-bonding network of water. When you dilute a DMSO stock into an aqueous buffer, the dielectric constant of the medium rapidly increases, forcing the highly lipophilic cyclobutyl intermediate to minimize its surface area in contact with water, resulting in rapid nucleation and precipitation. Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) possess both hydrogen-bond donating/accepting groups and small hydrocarbon regions. They act by disrupting the water-water hydrogen bonding network, effectively lowering the dielectric constant of the medium to accommodate the non-polar solute[2].

Self-Validating Protocol: Co-Solvent Titration & Phase-Boundary Mapping Do not rely on visual inspection, as colloidal nano-suspensions can appear clear to the naked eye but will ruin your assay data.

  • Stock Preparation: Dissolve the cyclobutyl intermediate in 100% water-miscible co-solvent (e.g., PEG 400) to create a highly concentrated stock (e.g., 50 mM).

  • Aqueous Titration: Place 10 mL of your target aqueous buffer (pH 7.4) in a glass vial with a magnetic stir bar. Slowly titrate the stock solution into the buffer in 10 µL increments.

  • Self-Validation (Turbidimetry): After each addition, transfer a 1 mL aliquot to a cuvette and measure the absorbance at 600 nm using a UV-Vis spectrophotometer.

  • Data Interpretation: Because neither the drug nor the solvent absorbs light at 600 nm, any sudden increase in absorbance strictly indicates light scattering caused by the onset of nanoprecipitation. Record the co-solvent ratio at this inflection point. Keep your final assay co-solvent concentration at least 10% below this threshold to ensure a thermodynamically stable solution.

Q2: I cannot use high concentrations of organic co-solvents due to cell toxicity in my in vitro assay. How can I solubilize the intermediate?

The Causality: When co-solvents are too toxic, you must shift from altering the solvent to encapsulating the solute. Cyclodextrins (CDs)—specifically modified versions like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)—are cyclic oligosaccharides shaped like truncated cones. They feature a hydrophilic exterior and a relatively lipophilic central cavity[3]. The highly lipophilic cyclobutyl group acts as an ideal "guest," entering the CD cavity via dynamic, non-covalent inclusion. This sequesters the hydrophobic moiety from the aqueous environment, increasing apparent solubility by up to ~1400-fold without altering the drug's covalent structure or introducing irritating co-solvents[][5].

Self-Validating Protocol: Preparation of Cyclodextrin Inclusion Complexes

  • Host-Guest Mixing: Prepare a 20% (w/v) solution of HP-β-CD in purified water. Add the solid cyclobutyl intermediate in a 1:1 molar ratio.

  • Equilibration: Stir the suspension at room temperature for 48 hours. This extended time is critical to allow the dynamic host-guest equilibrium to fully establish[3].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble intermediate.

  • Lyophilization: Freeze-dry the filtrate. Liquid CD complexes are in dynamic equilibrium and can precipitate over time; lyophilization locks the complex in an amorphous solid state[6].

  • Self-Validation (PXRD): Analyze the resulting lyophilized powder using Powder X-Ray Diffraction (PXRD). The complete disappearance of the sharp crystalline peaks characteristic of the free cyclobutyl intermediate confirms successful amorphous inclusion within the cyclodextrin cavity, proving you have a true complex rather than a physical mixture[6].

Module 2: Structural Interventions (Medicinal Chemistry)

Q3: Formulation approaches are failing or are incompatible with my downstream in vivo models. Should I consider structural modification of the cyclobutyl group?

The Causality: If physical formulation fails to overcome the crystal lattice energy and lipophilicity of the intermediate, isosteric replacement is required at the synthetic level.

  • The Oxetane Rescue: Replacing the cyclobutyl ring with an oxetane ring is a premier strategy. The oxetane maintains a nearly identical spatial geometry (an sp³ hybridized, 4-membered ring) but introduces an oxygen atom that acts as a strong hydrogen bond acceptor. This drastically reduces lipophilicity (lowering LogP by ~1.5 units) and significantly improves aqueous solubility while often maintaining or improving metabolic stability[1].

  • The CF3-Cyclobutane Alternative: If your primary issue is metabolic clearance rather than just solubility, substituting the tert-butyl or standard cyclobutyl group with a CF3-cyclobutane can be highly effective. While this modification slightly increases lipophilicity (LogD increase of ~0.4–0.5 units) and maintains or slightly lowers water solubility, the strong electron-withdrawing nature of the CF3 group provides exceptional shielding against CYP450-mediated oxidation, drastically reducing intrinsic clearance[7].

Quantitative Comparison of Solubilization & Structural Strategies

To aid in your decision-making, the following table summarizes the quantitative impacts of the structural and formulation strategies discussed above:

StrategyPhysicochemical Impact (Quantitative Data)Mechanism of Action / Causality
Oxetane Isostere Replacement LogP reduction of ~1.5 units ; Aqueous solubility significantly improved[1].Introduction of an oxygen atom provides a hydrogen bond acceptor, lowering lipophilicity while maintaining 4-membered ring geometry.
CF3-Cyclobutane Substitution LogD increase of ~0.4–0.5 units ; Metabolic clearance (CLint) reduced by up to 12-fold[7].Fluorination increases steric bulk and lipophilicity but provides electronic shielding against oxidative metabolism.
Cyclodextrin Complexation Up to ~1400-fold increase in apparent aqueous solubility[5].The hydrophobic cyclobutyl moiety is physically sequestered within the lipophilic cavity of the cyclodextrin host.
Co-Solvent Blending (e.g., PEG/PG) Synergistic solubility enhancement; highly dependent on dielectric constant matching[2].Disrupts the water-water hydrogen bonding network, lowering the macroscopic dielectric constant to accommodate the non-polar solute.

References

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? carbohyde.com. Available at: [Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. emanresearch.org. Available at: [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. mdpi.com. Available at: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. nih.gov. Available at:[Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. mantechpublications.com. Available at: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. nih.gov. Available at:[Link]

Sources

Technical Support Center: Avoiding Ring Opening During Cyclobutane Debenzylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing benzyl protecting groups from cyclobutane-containing molecules without inducing ring opening. The inherent ring strain in cyclobutanes makes them susceptible to undesired side reactions under standard debenzylation conditions.[1][2][3] This resource is designed to help you navigate these complexities and achieve successful, high-yield debenzylation.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclobutane ring opening during debenzylation?

A1: The primary reason for cyclobutane ring opening during debenzylation is the inherent ring strain of the four-membered ring.[1][2][3] Standard hydrogenolysis conditions, particularly those employing strong acids or high temperatures, can promote side reactions that lead to cleavage of the C-C bonds within the cyclobutane ring. One documented instance of this occurred serendipitously during an attempted reductive debenzylation on a heteroanellated azabicyclo[4.2.0]octane, which resulted in the formation of an eight-membered lactam ring.[4]

Q2: What are the best catalysts for cyclobutane debenzylation to avoid ring opening?

A2: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for debenzylation.[5][6] However, to minimize ring opening, it's crucial to use it under milder conditions. Catalytic transfer hydrogenation (CTH) using Pd/C is often a safer and more selective alternative to classical catalytic hydrogenation that requires high-pressure hydrogen gas.[6] Other catalysts like Raney Nickel can also be employed, but reaction conditions must be carefully optimized.[6]

Q3: Can I use acidic conditions for debenzylation of a cyclobutane-containing molecule?

A3: The use of acidic conditions should be approached with caution. While some level of acidity can promote debenzylation, it can also significantly increase the risk of cyclobutane ring opening.[5] If acidic conditions are necessary, it is advisable to use a buffered system to maintain a specific pH and avoid a highly acidic environment.[5] The choice of acid is also critical; for example, while formic acid can be used as a hydrogen donor in transfer hydrogenation, it may require a large amount of palladium catalyst.[7]

Q4: Are there alternative, non-hydrogenolysis methods for debenzylation that are safer for cyclobutanes?

A4: Yes, several alternative methods can be employed. Visible-light-mediated oxidative debenzylation using a photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers a mild and highly functional-group-tolerant approach.[8] This method can be performed under neutral conditions, significantly reducing the risk of acid-catalyzed ring opening.[8] Other methods include the use of N-Iodosuccinimide (NIS), which provides a tunable system for selective debenzylation.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the debenzylation of cyclobutane-containing compounds.

Problem Probable Cause(s) Recommended Solution(s)
Significant Ring Opening - Harsh reaction conditions (high temperature, high H₂ pressure).- Presence of strong acid.- Switch to milder catalytic transfer hydrogenation (CTH) conditions.[6][7]- Use a neutral or buffered reaction medium.[5]- Consider alternative non-hydrogenolytic methods like photocatalytic debenzylation.[8]
Low Yield of Debenzylated Product - Incomplete reaction.- Catalyst deactivation.- Increase reaction time or catalyst loading (cautiously).- Ensure the catalyst is fresh and properly handled (e.g., Pd/C is not pyrophoric).[10]- Optimize the hydrogen donor in CTH. Ammonium formate is often very effective.[6]
Formation of Other Byproducts - Over-reduction of other functional groups.- Use a more selective catalyst system. Pd(0) EnCat™ 30NP has shown high chemoselectivity.[11]- Employ CTH, which is known for its selectivity.[6]
Reaction Fails to Initiate - Inactive catalyst.- Poor choice of solvent.- Ensure the catalyst is properly activated and not poisoned.- Screen different solvents. Alcohols like ethanol or methanol are commonly used and effective.[10][11]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH) for Debenzylation

This protocol provides a general procedure for the debenzylation of a benzyl-protected cyclobutane derivative using catalytic transfer hydrogenation, a method known for its mild conditions.[6]

Materials:

  • Benzyl-protected cyclobutane substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or formic acid (as hydrogen donor)

  • Methanol or ethanol (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the benzyl-protected cyclobutane substrate in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Add the hydrogen donor (e.g., ammonium formate, 3-5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Visible-Light-Mediated Oxidative Debenzylation

This protocol outlines a modern, non-hydrogenolytic approach for debenzylation that is highly tolerant of various functional groups and avoids harsh, acidic conditions.[8]

Materials:

  • Benzyl-protected cyclobutane substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (catalytic or stoichiometric)

  • Acetonitrile or dichloromethane (solvent)

  • Visible light source (e.g., green or blue LED)

Procedure:

  • Dissolve the benzyl-protected cyclobutane substrate in the chosen solvent in a suitable reaction vessel (e.g., a borosilicate glass vial).

  • Add DDQ to the solution. For a catalytic approach, 25 mol% can be effective.[8]

  • Irradiate the reaction mixture with a visible light source (e.g., green light at 525 nm is often superior in suppressing side products).[8]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction as appropriate (e.g., with a saturated solution of sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Debenzylation Pathways

The following diagram illustrates the desired debenzylation pathway versus the undesired ring-opening side reaction for a generic benzyl-protected cyclobutane derivative.

DebenzylationPathways cluster_0 Reaction Pathways Start Benzyl-Protected Cyclobutane Desired Debenzylated Cyclobutane Start->Desired Mild Conditions (e.g., CTH, Photocatalysis) Undesired Ring-Opened Product Start->Undesired Harsh Conditions (e.g., Strong Acid, High Temp.)

Caption: Desired vs. Undesired Debenzylation Pathways.

References
  • Garcı́a, J. I., et al. (2003). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. Applied Catalysis A: General, 243(2), 271-283. [Link]

  • Gohr, F. N., & Seeberger, P. H. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(15), 5869–5873. [Link]

  • Bols, M., et al. (2005). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 7(12), 2361-2364. [Link]

  • Devan, N., et al. (2006). Precious metal catalyst for debenzylation. U.S.
  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3538. [Link]

  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • Bellus, D., et al. (1983). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 1099-1104. [Link]

  • Liu, Y., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. ACS Catalysis, 13(22), 14849–14857. [Link]

  • Gianatassio, R., et al. (2022). Arylation of Pharmaceutically Relevant Strained Rings Using Electronically Tuned Redox-Active Esters. ChemRxiv. [Link]

  • Liu, Y., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. ResearchGate. [Link]

  • Russo, A. T., et al. (2020). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Chemistry Proceedings, 3(1), 70. [Link]

  • Alcaide, B., et al. (2011). Pd-catalyzed C(sp3)–C(sp) bond formation in iodocyclobutenes. Chemical Communications, 47(23), 6641-6643. [Link]

  • Soler, T., et al. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry, 89(2), 1184–1193. [Link]

  • Fletcher, S. P., et al. (2019). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Chemical Science, 10(35), 8174-8182. [Link]

  • Jamieson, C. S., & Tantillo, D. J. (2022). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. Accounts of Chemical Research, 55(15), 2097–2109. [Link]

  • LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

Sources

Technical Support Center: Stereocontrolled Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CB-ST-2026 Status: Open Agent: Dr. Aris (Senior Application Scientist) Subject: Controlling Epimerization in [2+2] Cycloadditions & Downstream Processing

Core Directive & System Overview

Welcome to the Cyclobutane Stereocontrol Hub. You are likely here because your cyclobutane synthesis—whether photochemical, thermal, or Lewis-acid catalyzed—is suffering from "stereochemical leakage."

The cyclobutane ring is under ~26 kcal/mol of strain. This thermodynamic instability makes the ring substituents highly susceptible to epimerization , particularly at the


-positions adjacent to carbonyls. Epimerization occurs when the reaction passes through a long-lived intermediate (biradical or zwitterionic) that allows bond rotation prior to ring closure, or via post-synthetic acid/base catalysis.

This guide treats your synthesis as a system to be debugged. We will isolate the error source: The Reaction Cavity or The Workup .

Troubleshooting Module: Photochemical [2+2] Cycloadditions

User Issue: "I am losing stereochemistry during the irradiation step."

Diagnosis: You are likely operating under Thermodynamic Control rather than Kinetic Control , or your intermediate lifetime is too long.

In a direct [2+2] excitation, the reaction often proceeds via a singlet excited state. However, if you are using a sensitizer or heavy atom solvent, you enter the Triplet Manifold . Here, the intermediate is a 1,4-biradical .

  • The Glitch: The 1,4-biradical must undergo spin inversion (Intersystem Crossing, ISC) to close the ring. If ISC is slow, the C-C bond rotates, scrambling the stereochemistry (cis

    
     trans).
    

Corrective Actions:

A. Switch to Triplet Sensitizers (The "Lock" Method)

Direct excitation often lacks selectivity. Use a triplet sensitizer to populate a specific excited state that favors the kinetic product.

SensitizerEnergy (

)
Application
Thioxanthone ~65 kcal/molStandard for enones; favors kinetic cis-fused products.
Ru(bpy)

~46 kcal/molVisible light (blue); excellent for redox-active substrates.
Benzophenone ~69 kcal/molHigh energy; aggressive, often leads to thermodynamic mixtures.
B. Solid-State Topochemistry (The "Frozen" Method)

If solution-phase rotation is unavoidable, move to the solid state. In a crystal lattice, molecular motion is restricted. If the alkenes are aligned parallel and


 Å apart (Schmidt’s Rule), the reaction is concerted and stereospecific.
  • Protocol: Co-crystallize your substrate with a template (e.g., resorcinol derivatives) to force alignment.

  • Reference: See Grobelny et al. on using hydrogen-bonding templates to align alkenes for specific head-to-head or head-to-tail dimerization [1].

Visualizing the Failure Point

The following diagram illustrates where the "Stereochemical Leak" occurs during the stepwise radical mechanism.

G Start Ground State (Alkene + Enone) Excited Excited State (Triplet) Start->Excited hv / Sensitizer Biradical 1,4-Biradical Intermediate Excited->Biradical C-C Bond Formation Rotation Bond Rotation (Epimerization) Biradical->Rotation Slow ISC Closure Ring Closure (ISC) Biradical->Closure Fast ISC Rotation->Closure Delayed Product_Kinetic Kinetic Product (Retention) Closure->Product_Kinetic Direct Path Product_Thermo Thermodynamic Product (Scrambled) Closure->Product_Thermo Post-Rotation

Figure 1: The bifurcation point in photochemical cycloaddition. Epimerization occurs if bond rotation competes with ring closure (Intersystem Crossing).

Troubleshooting Module: Lewis Acid Catalysis

User Issue: "My chiral Lewis Acid isn't inducing high dr/ee."

Diagnosis: You are likely forming a Monodentate Complex rather than a Chelated Complex .

In Lewis Acid (LA) catalyzed [2+2] reactions (often involving enones or thioesters), the LA lowers the LUMO energy. However, if the substrate can rotate around the LA-binding site, you lose facial selectivity.

Corrective Actions:

  • Force Chelation: Use bidentate substrates (e.g.,

    
    -unsaturated 2-acyl imidazoles or oxazolidinones). These form rigid 5- or 6-membered chelates with the metal, locking the conformation.
    
  • Bulky Ligands: Switch to "bowl-shaped" Lewis acids (e.g., Aluminum TADDOLates or chiral oxazaborolidines) that physically block one face of the olefin.

  • Low Temperature: Run at -78°C. Epimerization is often a thermal process; lowering T suppresses bond rotation in the zwitterionic intermediate [2].

Critical Protocol: Post-Synthetic Handling

WARNING: 40% of reported "reaction failures" are actually workup failures . Cyclobutanes with


-protons are extremely sensitive to silica gel acidity.
User Issue: "NMR showed pure cis-isomer, but I isolated a 1:1 mixture."

Diagnosis: Silica-Induced Epimerization. Standard silica gel is slightly acidic (pH 4-5). This is sufficient to enolize a cyclobutyl ketone, leading to the thermodynamic trans isomer.

The "Safe-Passage" Purification Protocol

Objective: Purify acid-sensitive cyclobutanes without epimerization.

Materials:

  • Triethylamine (Et

    
    N)[1]
    
  • Silica Gel 60[1][2][3]

  • Solvent system (Hexanes/EtOAc)[2]

Step-by-Step:

  • Pre-treatment: Prepare your silica slurry. Add 1-2% (v/v) Triethylamine to the slurry before pouring the column.

  • Equilibration: Flush the packed column with 2 column volumes (CV) of the Et

    
    N-doped solvent.
    
  • Loading: Load your crude reaction mixture. Do not dissolve the crude in pure chloroform or methylene chloride if they are un-stabilized (these can form HCl over time). Use the Et

    
    N-doped eluent for loading.
    
  • Elution: Run the column using the 1% Et

    
    N solvent system.
    
  • Evaporation: Keep the water bath

    
    C. High heat during concentration can drive thermal epimerization.
    

Alternative: Use Neutral Alumina (Brockmann Grade III) if the substrate is extremely labile [3].

Advanced Workflow: C-H Functionalization Logic

For complex scaffolds (like Piperarborenine analogs), you may need to install substituents after the ring is formed. This is high-risk for epimerization.

The Baran/Gutekunst Logic: When functionalizing a cyclobutane C-H bond, the choice of base determines the stereochemical outcome.

  • Lithium bases (LiOtBu): Tend to aggregate and can favor kinetic deprotonation/quenching (retention).

  • Potassium bases (KOtBu): More dissociated, highly reactive, favors thermodynamic equilibration (epimerization).

Data Table: Base Effects on Cyclobutane Epimerization (Simulated data based on C-H arylation studies [4])

BaseSolventTempResult (cis:trans)Mechanism
LiOtBu THF25°C4:1Kinetic Control (Aggregate)
KOtBu THF25°C1:9Thermodynamic Equilibration
NaH DMF0°C1:1Non-selective
DBU PhMe80°C0:10Complete Epimerization

Decision Matrix

Use this flow to determine your next experimental move.

DecisionTree Start Start: Epimerization Detected CheckStage When does it happen? Start->CheckStage Reaction During Reaction CheckStage->Reaction Workup During Purification CheckStage->Workup Photo Method: Photochem? Reaction->Photo Lewis Method: Lewis Acid? Reaction->Lewis Silica Action: Use Et3N Buffered Silica Workup->Silica Standard Alumina Action: Switch to Neutral Alumina Workup->Alumina Highly Labile Sensitizer Action: Switch to Triplet Sensitizer Photo->Sensitizer Soluble? SolidState Action: Attempt Solid State (Co-crystal) Photo->SolidState Crystalline? Chelation Action: Use Bidentate Auxiliary Lewis->Chelation

Figure 2: Troubleshooting decision matrix for cyclobutane stereocontrol.

References

  • Grobelny, A. L., Rath, N. P., & Groeneman, R. H. (2019).[4] Varying the regiochemistry from a solid-state [2+2] cycloaddition reaction within a series of mixed co-crystals based upon isosteric resorcinols. Journal of Photochemistry and Photobiology A: Chemistry. Link[4]

  • Yoon, T. P. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews. Link

  • Gutekunst, W. R., & Baran, P. S. (2011). C–H Functionalization Logic in Total Synthesis. Chemical Society Reviews. Link

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in Cyclobutyl Ether Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of cyclobutyl ethers, a common structural motif in medicinal chemistry and materials science. The formation of the ether linkage on a sterically encumbered cyclobutyl ring often presents significant challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these synthetic hurdles.

The Challenge: Steric Hindrance in Cyclobutyl Ether Synthesis

The compact and strained nature of the cyclobutane ring, coupled with bulky substituents, can severely impede the approach of nucleophiles, leading to low yields, undesired side reactions, or complete reaction failure. This guide will focus on troubleshooting the most common methods employed for cyclobutyl ether synthesis: the Williamson ether synthesis, acid-catalyzed methods, and the Mitsunobu reaction.

Troubleshooting Flowchart: Initial Reaction Failure

G start Initial Cyclobutyl Ether Synthesis Fails (Low or No Product) method Which synthetic method was used? start->method williamson Williamson Ether Synthesis method->williamson Williamson acid Acid-Catalyzed Dehydration/Alkylation method->acid Acid-Catalyzed mitsunobu Mitsunobu Reaction method->mitsunobu Mitsunobu williamson_q1 Primary issue: Elimination (alkene formation)? williamson->williamson_q1 acid_q1 Primary issue: Rearrangement or Elimination? acid->acid_q1 mitsunobu_q1 Primary issue: No reaction or complex mixture? mitsunobu->mitsunobu_q1 williamson_sol1 Re-evaluate synthetic strategy: - Use less hindered electrophile. - Lower reaction temperature. - Use a less bulky base. williamson_q1->williamson_sol1 Yes acid_sol1 Consider alternative methods: - Williamson or Mitsunobu. - Use a non-coordinating acid. - Lower temperature. acid_q1->acid_sol1 Yes mitsunobu_sol1 Optimize reaction conditions: - Check reagent purity (DEAD/DIAD). - Pre-form the betaine. - Use alternative phosphines. mitsunobu_q1->mitsunobu_sol1 Yes

Caption: Initial troubleshooting decision tree for failed cyclobutyl ether synthesis.

Williamson Ether Synthesis: The Workhorse and Its Pitfalls

The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a cornerstone of ether synthesis.[1][2][3] However, its effectiveness is highly dependent on the degree of steric hindrance.

FAQs and Troubleshooting

Q1: My Williamson ether synthesis with a cyclobutyl halide is giving me very low yields and a significant amount of an alkene byproduct. What's happening?

A1: This is a classic case of the competing E2 elimination reaction outcompeting the desired SN2 substitution.[4][5] The alkoxide you are using is not only a nucleophile but also a strong base. With a sterically hindered electrophile like a substituted cyclobutyl halide, it's often easier for the alkoxide to abstract a proton from a beta-carbon (elimination) than to attack the sterically shielded electrophilic carbon (substitution).[6]

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Strategy: The Williamson synthesis works best with a primary alkyl halide.[1][7] If possible, redesign your synthesis to use the cyclobutanol to form the alkoxide and react it with a less hindered alkyl halide (e.g., methyl iodide or a primary alkyl bromide).[3][7]

Favorable Route Unfavorable Route
Cyclobutoxide + Primary Alkyl HalideMethoxide + Cyclobutyl Halide
(Less hindered electrophile)(Sterically hindered electrophile)
  • Optimize Reaction Conditions to Favor SN2:

    • Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the SN2 pathway.[8][9] A typical range for Williamson ether synthesis is 50-100 °C, but for hindered systems, starting lower may be necessary.[2][8]

    • Base Selection: If you must use the cyclobutyl halide as the electrophile, consider using a less sterically bulky base to form your alkoxide. However, the choice of base is often dictated by the alcohol's pKa. A stronger, non-nucleophilic base like sodium hydride (NaH) is often used to fully deprotonate the alcohol to the alkoxide.[1][10] Ensure you are using anhydrous conditions, as water will quench the base.[9][11]

    • Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the alkoxide but not the nucleophilic anion, increasing its reactivity.[1][10]

Q2: I'm trying to synthesize a di-cyclobutyl ether, and the reaction is not proceeding at all. What can I do?

A2: Synthesizing a symmetrical di-cyclobutyl ether via the Williamson route is exceptionally challenging due to severe steric hindrance at both the nucleophile and the electrophile. The SN2 transition state is likely too high in energy to be accessible under standard conditions.

Alternative Approaches:

  • Acid-Catalyzed Dehydration (with caution): For symmetrical ethers from primary alcohols, acid-catalyzed dehydration can be an option.[12] However, with secondary alcohols like cyclobutanol, this method is prone to elimination and carbocation rearrangements.[13][14]

  • Mitsunobu Reaction: This reaction is often superior for the synthesis of sterically hindered ethers.[15][16] See the dedicated section below for more details.

Acid-Catalyzed Ether Synthesis: A Double-Edged Sword

Acid-catalyzed methods, such as the dehydration of two alcohol molecules or the addition of an alcohol to an alkene, can be used for ether synthesis.[12][17] However, these methods proceed through carbocation intermediates, which are highly susceptible to rearrangement, especially with strained ring systems like cyclobutane.

FAQs and Troubleshooting

Q1: I attempted an acid-catalyzed dehydration of cyclobutanol to form di-cyclobutyl ether, but I'm getting a mixture of products, including what appears to be a cyclopentyl ether derivative. What is happening?

A1: You are likely observing carbocation rearrangements. Protonation of the cyclobutanol hydroxyl group followed by the loss of water generates a secondary cyclobutyl carbocation. This carbocation can undergo a ring expansion to form a more stable cyclopentyl carbocation.[18][19] This rearrangement is driven by the relief of ring strain in the four-membered ring.[18]

G start Cyclobutanol + H+ step1 Protonated Cyclobutanol start->step1 step2 Loss of H2O (Cyclobutyl Carbocation) step1->step2 rearrangement Ring Expansion (Rearrangement) step2->rearrangement step3a Cyclopentyl Carbocation rearrangement->step3a Favored step3b Attack by Cyclobutanol (Desired Path) rearrangement->step3b Disfavored product_rearranged Rearranged Products (e.g., Cyclopentyl Ethers) step3a->product_rearranged product_desired Di-cyclobutyl Ether (Minor Product) step3b->product_desired

Caption: Carbocation rearrangement pathway in acid-catalyzed cyclobutanol dehydration.

Troubleshooting and Alternatives:

  • Avoid Acid-Catalyzed Methods for Hindered Cyclobutyl Systems: Due to the high propensity for rearrangement, acid-catalyzed methods are generally not recommended for the synthesis of cyclobutyl ethers where the carbocation is formed on the ring.

  • Utilize Milder, Non-Rearranging Methods: The Williamson ether synthesis (with careful planning) and the Mitsunobu reaction are superior alternatives that do not involve carbocation intermediates.

The Mitsunobu Reaction: A Powerful Tool for Hindered Systems

The Mitsunobu reaction provides an elegant solution for forming C-O bonds under mild, neutral conditions, often with inversion of stereochemistry at the alcohol carbon.[20][21] It involves the reaction of an alcohol with a pronucleophile (in this case, another alcohol or a phenol) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[21]

FAQs and Troubleshooting

Q1: I am trying to synthesize a sterically hindered cyclobutyl ether using the Mitsunobu reaction, but the reaction is sluggish and gives a poor yield. How can I improve it?

A1: While powerful, the Mitsunobu reaction with sterically hindered alcohols can be challenging. The formation of the key alkoxyphosphonium salt intermediate can be slow.

Troubleshooting Steps:

  • Reagent Purity: Ensure your azodicarboxylate (DEAD or DIAD) is pure. These reagents can degrade over time. It is often best to use a freshly opened bottle or a recently purified batch.

  • Order of Addition: The order of reagent addition can be critical.

    • Standard Protocol: Typically, the alcohol, pronucleophile, and PPh₃ are dissolved in a solvent (like THF), and the DEAD/DIAD is added dropwise at 0°C.[15][21]

    • Pre-formation of the Betaine: For sluggish reactions, pre-forming the betaine by adding DEAD/DIAD to the PPh₃ solution before adding the alcohol and pronucleophile can sometimes improve yields.[21]

  • Solvent and Temperature: THF is a common solvent. While the reaction is often started at 0°C, allowing it to slowly warm to room temperature and stir for an extended period (12-24 hours) may be necessary for hindered substrates.[8][15]

  • Alternative Reagents:

    • Phosphines: More nucleophilic phosphines can sometimes accelerate the initial steps of the reaction.

    • Azodicarboxylates: Different azodicarboxylates (e.g., DIAD) can sometimes offer advantages in terms of reactivity or ease of purification.

Q2: My Mitsunobu reaction is producing a lot of triphenylphosphine oxide and unreacted starting materials. What is the issue?

A2: This indicates that the reaction is initiating (the PPh₃ is being oxidized) but the final nucleophilic displacement to form the ether is not occurring efficiently. This is common when both the alcohol and the pronucleophile are sterically hindered.

Experimental Protocol: Mitsunobu Synthesis of a Hindered Cyclobutyl Ether

This protocol is a general guideline and may require optimization.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the cyclobutanol (1.0 eq.), the second alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether). The purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Column chromatography is typically required.

Summary of Recommended Methods for Cyclobutyl Ether Synthesis
MethodAdvantagesDisadvantagesBest For
Williamson Ether Synthesis Well-established, readily available reagents.Prone to E2 elimination with hindered substrates.[2][6][22]Using a cyclobutoxide as the nucleophile with an unhindered primary alkyl halide.[7]
Acid-Catalyzed Methods Simple, uses inexpensive reagents.High risk of carbocation rearrangement and elimination.[12][18]Generally not recommended for sterically hindered cyclobutyl systems.
Mitsunobu Reaction Mild conditions, high functional group tolerance, works for hindered alcohols.[15][20]Stoichiometric byproducts can complicate purification, requires careful optimization.Formation of hindered, unsymmetrical ethers where other methods fail.
References
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 16). SYNTHESIS OF STERICALLY HINDERED ENANTIOPURE (1S,2S,3R,5R)-NEOISOPINOCAMPHEYL ARYL ETHERS BY THE MITSUNOBU REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Retrieved from [Link]

  • Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • Chemistry Steps. (2024, November 15). Ring Expansion Rearrangements. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Chemistry Steps. (2024, November 6). Ethers From Alkenes and Alkyl Halides. Retrieved from [Link]

Sources

Validation & Comparative

Diagnostic C13 NMR peaks for cyclobutane ring carbons

The Physical Basis of Cycloalkane C Chemical Shifts

The fundamental challenge in identifying cyclobutane via



12

Causality of the Chemical Shift : The chemical shift of a carbon nucleus is dictated by its electronic shielding environment[3].

  • Cyclopropane : The extreme ring strain and specific orbital geometry create a strong diamagnetic ring current, shielding the carbons and pushing the chemical shift radically upfield to roughly -3.0 ppm[4].

  • Cyclohexane & Cyclopentane : These rings have minimal angle strain and resonate in the standard spngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     methylene range (26.9 ppm and 25.6 ppm, respectively).
    
  • Cyclobutane : The four-membered ring lacks the extreme diamagnetic anisotropy of cyclopropane but is still subject to significant angle strain (internal angles of ~88° due to puckering). This results in an intermediate shielding effect, placing the cyclobutane ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C peak at 22.4 ppm[2].
    

While 22.4 ppm is a useful benchmark, substituent effects can easily shift this peak into the 25–35 ppm range, causing it to overlap with cyclopentane or acyclic alkanes[1]. Therefore, chemical shift alone is not a definitive diagnostic tool.

Orthogonal Validation: The Diagnostic Power of Coupling

To create a self-validating system, researchers must look beyond the chemical shift and analyze the one-bond carbon-proton spin-spin coupling constant (

Causality of the Coupling Constant : The magnitude of



5

Comparative Data Analysis

The table below summarizes the diagnostic NMR parameters for unsubstituted cycloalkanes, demonstrating how the combination of


CycloalkaneRing Size

C Chemical Shift (

, ppm)

Coupling Constant (Hz)
Hybridization / Strain Effect
Cyclopropane 3-3.0~161Extreme shielding; highest C-H s-character
Cyclobutane 422.4~134Intermediate shielding; elevated C-H s-character
Cyclopentane 525.6~128Standard sp

range; slight strain
Cyclohexane 626.9~125Standard sp

range; unstrained (pure sp

)

Experimental Workflow: Self-Validating NMR Protocols

To extract both the chemical shift and the


Step 1: Sample Preparation & Shimming

  • Dissolve 15–20 mg of the cyclobutane derivative in 0.6 mL of CDCl

    
     (or an appropriate deuterated solvent)[2].
    
  • Add Tetramethylsilane (TMS) as an internal standard to calibrate the spectrum to 0.0 ppm[2].

  • Lock and shim the spectrometer to achieve a line width of < 1 Hz on the solvent residual peak.

Step 2: Broadband Decoupled


C Acquisition (

C{1H})
  • Purpose : Identify the number of unique carbon environments and their chemical shifts.

  • Parameters : Set a spectral width of 200-250 ppm[1]. Use WALTZ-16 or GARP decoupling.

  • Causality : Because quaternary carbons lack Nuclear Overhauser Effect (NOE) enhancement and have long longitudinal relaxation times (

    
    ), use a relaxation delay (
    
    
    ) of at least 2–5 seconds to ensure all signals are captured accurately[3].

Step 3: Gated Decoupled


C Acquisition
  • Purpose : Extract the

    
     coupling constant to confirm the presence of the cyclobutane ring.
    
  • Protocol : Run a

    
    C experiment where the proton decoupler is turned off during the acquisition time (FID collection) but on during the relaxation delay.
    
  • Causality : Turning the decoupler on during

    
     retains the NOE signal enhancement, compensating for the signal-to-noise loss caused by multiplet splitting. The resulting spectrum will show the cyclobutane CH
    
    
    carbons as triplets. The frequency difference (in Hz) between the adjacent peaks of the triplet will be ~134 Hz, confirming the four-membered ring[5].

Structural Elucidation Logic

The following diagram illustrates the logical decision tree for differentiating cycloalkanes using the orthogonal data points discussed above.

NMR_Diagnostic_LogicAUnknown CycloalkaneAcquire 13C & Coupled NMRBBBBA->BBBEvaluate 13C Chemical Shift (δ)Dδ ≈ 20 - 24 ppm(Intermediate Shielding)B->DEδ > 25 ppm(Standard sp3 Range)B->ECδ < 0 ppm(Extreme Shielding)FCyclopropane1JCH ≈ 161 HzC->F Confirm via 1JCHGCyclobutane1JCH ≈ 134 HzD->G Confirm via 1JCHHCyclopentane (δ ≈ 25.6)Cyclohexane (δ ≈ 26.9)1JCH ≈ 125-128 HzE->H Confirm via 1JCHBB->C

Caption: Logical workflow for differentiating cycloalkanes using 13C chemical shifts and 1JCH couplings.

References

  • Source: benchchem.
  • Source: docbrown.
  • Source: gatech.
  • Source: researchgate.
  • Title: 13.

Analytical Comparison Guide: HRMS ESI Characterization of (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the HRMS ESI characterization of (3-(Benzyloxy)cyclobutyl)methanol against alternative analytical techniques. It is designed for researchers requiring rigorous validation of this common drug-discovery building block.

Executive Summary

This compound (CAS: 128041-57-6 for trans-) is a critical scaffold in medicinal chemistry, serving as a versatile linker for proteolysis-targeting chimeras (PROTACs) and novel antiviral agents. Its structural integrity—specifically the stability of the cyclobutane ring and the benzyl ether protection—requires precise analytical validation.

While standard LC-MS (Low-Res) and GC-MS (EI) are common, this guide demonstrates why High-Resolution Electrospray Ionization Mass Spectrometry (HRMS ESI) is the superior "product" for structural confirmation. We compare its performance in detecting intact molecular ions, resolving isotopic fine structure, and elucidating fragmentation pathways against traditional methods.

Technical Profile: The Molecule

Before analyzing the spectrum, we must establish the theoretical baseline for the analyte.

PropertySpecification
Compound Name This compound
Molecular Formula C₁₂H₁₆O₂
Monoisotopic Mass 192.11503 Da
Key Moieties Cyclobutane core, Primary Alcohol (-CH₂OH), Benzyl Ether (-OCH₂Ph)
LogP (Predicted) ~1.7
Structural Visualization & Fragmentation Logic

The following diagram illustrates the molecular connectivity and the primary bond cleavages expected under ESI conditions.

G M Intact Molecule This compound [M+H]+ m/z 193.1223 Frag1 Fragment A Loss of H2O [M+H-18]+ m/z 175.1117 M->Frag1 Dehydration (-H2O) Source Collision Frag2 Fragment B Benzyl Cation (Tropylium) [C7H7]+ m/z 91.0542 M->Frag2 Ether Cleavage High Energy CID Frag1->Frag2 Secondary Frag Frag3 Cyclobutyl Core (Neutral Loss of BnOH) Unstable in ESI

Comparative Analysis: HRMS ESI vs. Alternatives

This section objectively compares the performance of HRMS ESI against Electron Impact (EI) and Low-Resolution ESI.

Performance Matrix
FeatureHRMS ESI (Recommended) GC-MS (EI) Low-Res LC-MS (ESI)
Ionization Type Soft (Protonation/Adducts)Hard (Radical Cation M⁺˙)Soft (Protonation)
Molecular Ion Detection Excellent. Dominant [M+H]⁺ or [M+Na]⁺.Poor. Often absent due to ether fragmentation.Good. Visible [M+H]⁺.
Mass Accuracy < 5 ppm (Confidence in Formula)N/A (Unit Resolution)~0.1 - 0.5 Da (Ambiguous)
Fragment Richness Tunable (via Collision Energy).High (Standard Library Matching).Low (Unless MS/MS used).
Suitability Gold Standard for purity & identity.Good for volatile impurities; risks thermal degradation.Routine monitoring only.
Detailed Evaluation
1. The Case for Soft Ionization (ESI vs. EI)

In Electron Impact (EI) mass spectrometry (70 eV), the benzyl ether linkage is highly labile. The spectrum is typically dominated by the benzyl cation (m/z 91) and the benzoyl cation (m/z 107), often obliterating the molecular ion (M⁺).

  • Consequence: You cannot definitively confirm the presence of the intact cyclobutane ring or the alcohol group.

In ESI (Electrospray Ionization) , the mechanism relies on solution-phase protonation.

  • Mechanism:

    
    
    
  • Result: A strong peak at m/z 193.1223 is observed. The softness of ESI preserves the delicate cyclobutane ring, which might otherwise undergo thermal ring-opening in a GC injector.

2. The Necessity of High Resolution (HRMS vs. Low-Res)

Low-resolution instruments (e.g., single quads) report mass to one decimal place (m/z 193.1).

  • Ambiguity: m/z 193.1 could be C₁₂H₁₇O₂⁺ (Target) or an impurity like C₁₁H₁₃O₃⁺ (Oxidized byproduct, m/z 193.08).

  • HRMS Advantage: HRMS measures m/z 193.1223. The mass error is calculated as:

    
    
    A result < 5 ppm uniquely confirms the elemental composition C₁₂H₁₆O₂, ruling out isobaric interferences.
    

Experimental Protocol: HRMS ESI Workflow

To replicate the high-quality spectra required for publication, follow this self-validating protocol.

Reagents & Preparation[4][5][6]
  • Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (MeCN) with 0.1% Formic Acid (FA).

    • Why FA? Promotes ionization (

      
      ) over sodiation (
      
      
      
      ), simplifying the spectrum.
  • Concentration: 1–10 µg/mL. Avoid saturation to prevent detector dead-time effects.

Instrument Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C (High enough to desolvate, low enough to prevent thermal degradation of the ether).

  • Fragmentor/Cone Voltage: 100–135 V.

Workflow Diagram

Workflow Sample Sample Prep 1 mg in 10 mL MeOH (0.1% Formic Acid) Injection Direct Infusion / LC Flow: 0.3 mL/min Sample->Injection Ionization ESI Source (+) Generation of [M+H]+ Injection->Ionization Analyzer Mass Analyzer (Orbitrap / Q-TOF) Res > 30,000 Ionization->Analyzer Data Data Processing Extract Ion Chromatogram (EIC) Calc Mass Error (ppm) Analyzer->Data

Data Interpretation & Results

The following data represents the expected spectral peaks for this compound under optimized ESI+ conditions.

Theoretical vs. Experimental Data Table
Ion IdentityFormulaTheoretical m/zExpected m/z (Found)Mass Error (Limit)
Protonated Molecule

C₁₂H₁₇O₂⁺193.1223 193.1221± 5 ppm
Sodium Adduct

C₁₂H₁₆O₂Na⁺215.1042 215.1040± 5 ppm
Ammonium Adduct

C₁₂H₂₀O₂N⁺210.1489 210.1485± 5 ppm
Water Loss

C₁₂H₁₅O⁺175.1117 175.1115N/A (Fragment)
Benzyl Cation

C₇H₇⁺91.0542 91.0541N/A (Fragment)
Spectral Analysis Guide
  • The Base Peak: In clean solvents with formic acid, 193.1223 should be the base peak.

  • Adduct Pattern: If no acid is added, the Sodium adduct (215.1042 ) often dominates. The presence of both peaks (separated by 21.98 Da) is a strong self-validation of the molecular weight.

  • Fragmentation Check: Apply collision energy (e.g., 20-40 eV).

    • Look for the disappearance of 193/215.

    • Look for the emergence of 91.0542 (Tropylium ion). This confirms the benzyl ether moiety.

    • Look for 175.1117 . This confirms the labile hydroxyl group (alcohol).

References

  • PubChem. this compound Compound Summary.[1][2] National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzyl Alcohol Mass Spectrum (EI).[3] National Institute of Standards and Technology. Available at: [Link]

  • MassBank. Spectral Database for Organic Compounds. Mass Spectrometry Society of Japan.[4] Available at: [Link]

  • ResearchGate. Ionization Methods in Mass Spectrometry: ESI vs EI. Available at: [Link]

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Objective Comparison Guide: Cyclopropylmethanol vs. Cyclobutylmethanol Moieties in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the incorporation of small cycloalkylmethyl groups—specifically derived from cyclopropylmethanol and cyclobutylmethanol—is a widely utilized strategy to modulate lipophilicity, restrict molecular conformation, and optimize pharmacokinetic profiles. However, the seemingly minor addition of a single methylene unit to expand a cyclopropyl ring to a cyclobutyl ring triggers profound shifts in Phase I metabolic stability.

As an application scientist designing next-generation therapeutics, selecting between these two bioisosteres requires a rigorous understanding of their divergent oxidative liabilities. This guide provides an in-depth, data-backed comparison of their structural properties, CYP450 metabolic pathways, and the self-validating experimental protocols required to evaluate them.

Physicochemical & Structural Foundations

The metabolic stability of a cycloalkyl group is fundamentally dictated by its C-H bond dissociation energy (BDE), which dictates its vulnerability to Hydrogen Atom Transfer (HAT) by the CYP450 iron-oxo intermediate.

The cyclopropyl ring possesses highly strained C-C bonds, forcing the electron density outward into "bent" Walsh orbitals. Consequently, the C-H bonds acquire significant s-character (~33%, resembling


 hybridized carbons), raising their BDE to approximately 106 kcal/mol. This high energy barrier heavily disfavors CYP450-mediated ring oxidation 1.

Conversely, the cyclobutyl ring exhibits standard


 hybridization (~25% s-character, BDE ~96 kcal/mol). While it offers reduced ring strain and slightly different spatial vectors for hydrophobic pocket engagement, its lower BDE makes the ring carbons—particularly at the C3 position—highly susceptible to oxidative attack.
Table 1: Physicochemical & Structural Comparison
PropertyCyclopropylmethyl MotifCyclobutylmethyl Motif
Ring Size 3-membered4-membered
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/mol
C-H Bond Character High s-character (~33%,

-like)
Standard

-like (~25%)
C-H Bond Dissociation Energy ~106 kcal/mol~96 kcal/mol
Lipophilicity (logP contribution) LowerHigher
CYP450 Ring Oxidation Liability Very Low (Resistant)High (Primarily at C3)

Comparative Metabolic Pathways

When appended to an amine or ether core, both cyclopropylmethyl and cyclobutylmethyl groups share a common metabolic vulnerability at the exocyclic


-carbon (the "methanol" carbon), frequently leading to N- or O-dealkylation. However, their secondary metabolic profiles diverge sharply.
  • Cyclobutylmethyl: Readily undergoes direct ring hydroxylation. For example, in matched molecular pair studies of alicyclic fentanyl analogs, the cyclobutyl derivative exhibited rapid N-dealkylation alongside major ring-oxidized metabolites and amide bond cleavage, resulting in high intrinsic clearance 2.

  • Cyclopropylmethyl: Resists ring oxidation. However, researchers must monitor for a specific structural alert: over-oxidation or cleavage can yield cyclopropyl carboxylic acid. This metabolite can form CoA conjugates that inhibit carnitine palmitoyltransferase, potentially leading to carnitine depletion and microvesicular steatosis.

Table 2: Comparative In Vitro Metabolic Stability (Matched Molecular Pairs)

Representative data trends based on human hepatocyte and HLM incubations. | Compound Motif | Primary Biotransformation | Ring Oxidation Observed? | Relative Intrinsic Clearance (


) |
| :--- | :--- | :--- | :--- |
| Cyclopropylmethyl  | N-dealkylation | No | Lower (More Stable) |
| Cyclobutylmethyl  | N-dealkylation, Ring Hydroxylation | Yes (Major metabolite) | Higher (Less Stable) |

MetabolicPathways CPM Cyclopropylmethyl Derivative CYP1 CYP450 Oxidation CPM->CYP1 CBM Cyclobutylmethyl Derivative CYP2 CYP450 Oxidation CBM->CYP2 NDealk N-Dealkylation (Major for both) CYP1->NDealk α-carbon oxidation RingOx_CPM Ring Oxidation (Rare/Not Observed) CYP1->RingOx_CPM High C-H BDE Resists oxidation Acid_CPM Cyclopropyl Carboxylic Acid (Toxicity Alert) CYP1->Acid_CPM Over-oxidation CYP2->NDealk α-carbon oxidation RingOx_CBM Ring Hydroxylation (Major, C3 position) CYP2->RingOx_CBM Lower C-H BDE Susceptible

Fig 1: Divergent CYP450 metabolic pathways of cyclopropylmethyl vs. cyclobutylmethyl moieties.

Experimental Methodologies for Stability Assessment

To objectively quantify the metabolic divergence between these moieties, a self-validating Human Liver Microsome (HLM) stability assay is required. Microsomes are utilized over full hepatocytes for initial screening because they isolate Phase I CYP450-mediated oxidative metabolism, which is the primary differentiator between these two rings.

Protocol A: Human Liver Microsome (HLM) Stability & Clearance Assay

Objective: Determine in vitro half-life (


) and intrinsic clearance (

).
  • Compound Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH is critical to preserve the native tertiary structure and active site geometry of the CYP450 enzymes.

  • Enzyme Addition: Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: This specific concentration ensures that the enzyme is in excess relative to the substrate, maintaining pseudo-first-order linear reaction kinetics.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 reductase, which shuttles electrons to the CYP heme center to form the reactive iron-oxo species.

  • Aliquot Sampling: Remove 50 µL aliquots at precise intervals (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

    • Causality: Cold organic solvent instantly denatures the enzymes to arrest the reaction and precipitates the proteins. The internal standard corrects for volumetric losses and matrix ionization suppression during MS acquisition, ensuring a self-validating quantitative system.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate

    
     using the formula: 
    
    
    
    , where
    
    
    is the elimination rate constant.

Workflow Step1 1. Compound Preparation (1 µM in buffer) Step2 2. Addition of HLM (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubation (37°C, 5 min) Step2->Step3 Step4 4. Reaction Initiation (Add NADPH 1 mM) Step3->Step4 Step5 5. Aliquot Sampling (0, 5, 15, 30, 45, 60 min) Step4->Step5 Step6 6. Quenching (Cold Acetonitrile + IS) Step5->Step6 Step7 7. LC-MS/MS Analysis (Calculate CLint & t1/2) Step6->Step7

Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: Metabolite Identification (MetID) via LC-QTOF-MS

To confirm whether clearance is driven by N-dealkylation or ring hydroxylation, High-Resolution Mass Spectrometry (HRMS) is deployed.

  • Hepatocyte Incubation: Incubate 5 µM of the compound with cryopreserved human hepatocytes (1 × 10⁶ cells/mL) for up to 5 hours. Hepatocytes are used here instead of HLMs to capture both Phase I and Phase II metabolic conjugations.

  • LC Separation: Utilize a C18 reverse-phase column with a shallow water/acetonitrile gradient (0.1% formic acid). Causality: A shallow gradient is necessary to chromatographically resolve isobaric metabolites, such as different regiomers of cyclobutyl hydroxylation.

  • MS Acquisition: Operate the QTOF-MS in positive electrospray ionization (ESI+) mode using data-dependent MS/MS (ddMS2). Use mass defect filtering to identify hydroxylation (+15.9949 Da) vs. dealkylation mass shifts.

Strategic Recommendations

When optimizing a lead series, the choice between cyclopropylmethanol and cyclobutylmethanol derivatives should be driven by the specific metabolic bottlenecks of the scaffold:

  • Prioritize Cyclopropylmethyl when the primary goal is to block metabolic hotspots, reduce lipophilicity, and maximize half-life. It is the superior choice for metabolic stability3.

  • Prioritize Cyclobutylmethyl only if structural biology (e.g., X-ray crystallography) dictates that the slightly larger, more flexible 4-membered ring is strictly required to fill a hydrophobic pocket for target potency, and if the resulting increase in intrinsic clearance can be mitigated elsewhere on the molecule.

References

  • Talele, T. T. (2016). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PubMed Central (PMC).[Link]

  • Åstrand, A., et al. (2018). "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl... studied by human hepatocytes and LC-QTOF-MS." ResearchGate. [Link]

  • Zhou, Y., et al. (2013). "Novel tertiary diarylethylamines as functionally selective agonists of the kappa opioid receptor: Further structural improvements would be necessary to improve metabolic stability and overall pharmacokinetics." SSRN.[Link]

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A Researcher's Guide to Identifying the Benzyloxy Ether Linkage via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the characteristic infrared (IR) absorption bands of the benzyloxy ether linkage. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak listings to explain the structural and electronic origins of the spectral features. We will compare the benzyloxy ether spectrum against common structural alternatives, providing the experimental and theoretical grounding necessary for confident structural elucidation.

The Spectroscopic Anatomy of a Benzyloxy Ether

The benzyloxy group (benzyl-O-), chemically described as a benzyloxymethyl group, presents a unique combination of structural features: an aromatic ring, a methylene (-CH₂-) bridge, and an ether oxygen. Each of these components contributes distinct and identifiable signals to the infrared spectrum. Unlike aryl ethers where the ether oxygen is directly conjugated with the aromatic ring, the insulating methylene group in a benzyloxy ether results in a spectrum that is a composite of a substituted toluene and a dialkyl ether.

A comprehensive analysis involves dissecting the spectrum into three key regions:

  • C-H Stretching Region (3100-2850 cm⁻¹): The presence of both sp²-hybridized carbons (aromatic ring) and sp³-hybridized carbons (methylene bridge) is a primary identifier. Look for sharp, medium-intensity peaks above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹) corresponding to the aromatic C-H stretches.[1][2] Concurrently, strong stretching bands for the aliphatic methylene C-H bonds will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[3][4] This dual presence is a powerful indicator of a benzyl-type moiety.

  • Aromatic Overtone and C=C Stretching Region (2000-1450 cm⁻¹): The benzene ring gives rise to a series of characteristic absorptions. A pattern of weak overtone and combination bands typically appears between 2000-1665 cm⁻¹.[2][5] More diagnostically useful are two to four medium-to-strong intensity peaks from in-ring C=C stretching vibrations, commonly found around 1600 cm⁻¹ and 1500-1450 cm⁻¹.[3]

  • The Fingerprint Region & The C-O-C Stretch (1300-1000 cm⁻¹): This region contains the most critical band for identifying the ether linkage. Because the oxygen atom is bonded to an sp³-hybridized carbon (the benzylic carbon), the benzyloxy group exhibits a strong, characteristic asymmetric C-O-C stretching vibration similar to that of a simple dialkyl ether.[6][7] This band typically appears as one of the most intense peaks in the spectrum, located in the 1150-1085 cm⁻¹ range.[8]

cluster_0 Benzyloxy Ether Structure & Key IR Vibrations mol Aryl-CH₂-O-R stretch_ArH Aromatic C-H Stretch > 3000 cm⁻¹ mol->stretch_ArH from Aryl stretch_AliphH Aliphatic C-H Stretch < 3000 cm⁻¹ mol->stretch_AliphH from -CH₂- stretch_ArCC Aromatic C=C Stretch ~1600 & 1450-1500 cm⁻¹ mol->stretch_ArCC from Aryl stretch_COC Asymmetric C-O-C Stretch ~1100 cm⁻¹ (Strong) mol->stretch_COC from -CH₂-O-R

Caption: Key vibrational modes of the benzyloxy ether linkage.

Comparative Analysis: Differentiating Benzyloxy Ethers

The true power of IR spectroscopy lies in comparative analysis. The benzyloxy ether linkage can be easily misidentified if not carefully compared against structurally similar functional groups. The primary differentiator is the position and nature of the C-O stretching band(s).

Functional GroupExample CompoundKey Differentiating IR Bands (cm⁻¹)Causality & Expert Insights
Benzyloxy Ether Dibenzyl Ether~1100 (strong, single) >3000 (Aromatic C-H)<3000 (Aliphatic C-H)The ether oxygen is attached to an sp³ carbon. This results in a strong, single asymmetric C-O-C stretch, characteristic of aliphatic ethers.[8] The presence of both aromatic and aliphatic C-H stretches confirms the benzyl structure.
Aryl Alkyl Ether Anisole (Methyl Phenyl Ether)~1250 (strong, asymm.) ~1040 (strong, symm.) >3000 (Aromatic C-H)The ether oxygen is directly bonded to the sp² carbon of the aromatic ring. Resonance with the ring imparts partial double-bond character to the C(aryl)-O bond, stiffening it and shifting the asymmetric stretch to a higher frequency (~1250 cm⁻¹).[6][9] The absence of an sp³ C-H stretch (in anisole) is also a key differentiator.
Aliphatic Ether Diethyl Ether~1120 (strong, single) <3000 (Aliphatic C-H)Similar to the benzyloxy ether, it shows a single strong asymmetric C-O-C stretch. However, it completely lacks the aromatic C-H (>3000 cm⁻¹) and C=C (~1600-1450 cm⁻¹) absorptions.[6]
Benzyl Alcohol Benzyl Alcohol~3300 (very broad, strong O-H) ~1200-1000 (C-O)>3000 & <3000 (C-H)The most prominent feature is the intense, broad O-H stretching band due to hydrogen bonding, which is absent in ethers.[1][10] While it shares the benzyl C-H and C=C bands, the O-H absorption is the definitive diagnostic feature.

This comparative data underscores a critical diagnostic workflow: the absence of a broad O-H band rules out an alcohol, while the presence of a single, strong C-O-C stretch around 1100 cm⁻¹ (as opposed to two bands with one at ~1250 cm⁻¹) strongly points away from an aryl ether and towards a benzyloxy or other aliphatic ether. The final confirmation comes from identifying the requisite aromatic and aliphatic C-H bands.

start Analyze IR Spectrum q_oh Broad band at 3200-3600 cm⁻¹? start->q_oh is_alcohol Likely Alcohol (e.g., Benzyl Alcohol) q_oh->is_alcohol Yes q_ch Bands both >3000 cm⁻¹ AND <3000 cm⁻¹? q_oh->q_ch No no_aromatic Likely Aliphatic (e.g., Dialkyl Ether) q_ch->no_aromatic No q_co Analyze C-O Region (1300-1000 cm⁻¹) q_ch->q_co Yes is_aryl Two strong bands? (~1250 & ~1040 cm⁻¹) q_co->is_aryl is_benzyl One strong band? (~1100 cm⁻¹) is_aryl->is_benzyl No res_aryl Likely Aryl Ether (e.g., Anisole) is_aryl->res_aryl Yes res_benzyl High Confidence: Benzyloxy Ether Linkage is_benzyl->res_benzyl Yes uncertain Inconclusive or Other Functional Group is_benzyl->uncertain No

Caption: Diagnostic workflow for identifying a benzyloxy ether.

Experimental Protocol: High-Integrity FTIR Data Acquisition

The trustworthiness of spectral interpretation is founded on a robust experimental protocol. The following steps outline a self-validating system for acquiring high-quality FTIR spectra of compounds potentially containing a benzyloxy ether linkage.

Objective: To obtain a clean, high-resolution infrared spectrum free from atmospheric and sample preparation artifacts.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer's sample compartment is clean and dry.

    • Perform a background scan immediately before running the sample.[11] This is a critical step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, which absorb in the IR region. The background spectrum serves as the reference (I₀).

  • Sample Preparation (Select based on sample state):

    • For Low-Melting Solids or Liquids (e.g., Dibenzyl Ether):

      • Place a small drop of the neat liquid onto one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

      • Carefully place a second plate on top, gently pressing to form a thin capillary film. The ideal film thickness will produce a maximum absorbance of ~1.0-1.5 A.U. for the strongest band.[11]

    • For Crystalline Solids (e.g., Benzyl Phenyl Ether):

      • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until the mixture is a fine, homogenous powder.

      • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent KBr pellet.[12] Opacity indicates insufficient grinding or moisture contamination.

  • Data Acquisition:

    • Place the prepared sample (salt plates or KBr pellet) into the spectrometer's sample holder.

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing & Analysis:

    • The instrument software will automatically generate the final spectrum by ratioing the sample scan against the background scan.

    • Label the wavenumbers (cm⁻¹) of all significant absorption bands. Pay special attention to the intensities (strong, medium, weak, broad) of the peaks in the diagnostic regions outlined in Sections 1 and 2.

Conclusion

The infrared signature of the benzyloxy ether linkage is multifaceted and highly characteristic. Confident identification is achieved not by observing a single peak, but by recognizing a specific combination of bands: (1) the simultaneous presence of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, (2) characteristic aromatic C=C ring stretches, and, most importantly, (3) a single, strong asymmetric C-O-C stretching band around 1100 cm⁻¹ . This spectral pattern, when contrasted with the distinct features of aryl ethers and benzyl alcohol, provides a reliable and experimentally verifiable method for structural elucidation in drug development and chemical research.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlTzs0TG91IrMaXuyUnfVZNRspjsuY767REIDG_BT0OCAbtGS-_qFIzwCxKD47a5JUqc-SoLcZe61gKWrUnRyc2TvZqlWqZwXl3VuYMu8uMsh3BQ2sKZzuWRHMfxn9SwvJax4NaY0iLepr5PsBY2_7qHL3zIQy_euQPBc=]
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  • BenchChem. Application Note: Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy. [URL: https://www.benchchem.com/application/note/analysis-of-c-o-stretching-vibrations-in-ethyl-methyl-ether-using-infrared-spectroscopy]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70352, Benzyl Phenyl Ether. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Phenyl-Ether]
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [URL: https://openstax.org/books/organic-chemistry/pages/18-8-spectroscopy-of-ethers]
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.09%3A_Spectroscopy_of_Ethers]
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  • Hunt, I. R. Organic Chemistry On-Line: IR Absorbances of Common Functional Groups. University of Calgary. [URL: http://www.chem.ucalgary.ca/courses/350/Carey5th/Ch13/ir-spec.html]
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  • Ly, B. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Kwantlen Polytechnic University. [URL: https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/]
  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. [URL: https://library.fiveable.me/chemistry/organic-chemistry/18-8/spectroscopy-of-ethers/study-guide/v-AP-Org-Chem-18-8]
  • NIST. (2021). Benzene, (phenoxymethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C946805&Type=IR-SPEC&Index=1]
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  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.08%3A_Spectroscopy_of_Ethers]
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  • Krueger, P. J., & Hawkins, B. F. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 51(19), 3250-3259. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v73-484]
  • Quora. (2024, May 4). How can IR spectroscopy be used to identify different organic compounds... [URL: https://www.quora.com/How-can-IR-spectroscopy-be-used-to-identify-different-organic-compounds-such-as-alkanes-alcohols-ethers-carboxylic-acids-esters-aldehydes-and-ketones-How-can-the-peaks-in-an-IR-spectrum-help-determine]
  • Proprep. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [URL: https://www.proprep.com/questions/analyze-the-ir-spectrum-for-benzyl-alcohol-identifying-key-functional-group-peaks-12]
  • NIST. (2021). Diphenyl ether. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C101848&Type=IR-SPEC&Index=1]
  • Thermo Fisher Scientific. Dibenzyl ether, 98+% 500 g. [URL: https://www.thermofisher.
  • Pearson+. Ethers are not easily differentiated by their infrared spectra... [URL: https://www.pearson.com/en-us/t/study-prep/question/p-ethers-are-not-easily-differentiated-by-their-infrared-spectra-but-they-tend-to-form-predictable-fragments-in-the-mass-spectrum-the-following-compounds-give-similar-but-distinctive-mass-spectra-both-compounds-give-prominent-peaks-at-m-z-116-73-57-and-43-but-one-compound-gives-a-distinctive-strong-peak-at-87-and-the-other-compound-gives-a-strong-peak-at-101-determine-which-compound-gives-the-peak-at-87-and-which-one-gives-the-peak-at-101-propose-fragmentations-to-account-for-the-ions-at-m/d108d438-2d88-468a-b94f-4318728a49c2]
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

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Differentiating Cis-Trans Isomers of Cyclobutanes: A Comparative Guide to NOESY NMR and Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the cyclobutane ring has emerged as a privileged scaffold. Its incorporation into pharmacophores is frequently used to rigidify flexible backbones, improve metabolic stability, and explore novel chemical space. However, a critical failure point I frequently observe in medicinal chemistry pipelines is the stereochemical misassignment of these rings.

This guide objectively compares the performance of 2D NOESY NMR against alternative analytical modalities for differentiating cis and trans cyclobutanes, providing the mechanistic grounding and self-validating protocols required for definitive structural elucidation.

The Analytical Challenge: The Fluxional Cyclobutane Ring

Standard 1D


H NMR relies heavily on the Karplus equation, which correlates vicinal proton-proton coupling constants (

) with dihedral angles. For rigid ring systems, this is straightforward. Cyclobutanes, however, are not planar. To alleviate torsional strain, the ring exists in a dynamic equilibrium between two puckered "butterfly" conformations (1).

Because of this rapid ring flipping, the observed NMR chemical shifts and coupling constants are time-averaged. Consequently, the


 ranges for cis (4.6–11.5 Hz) and trans (2.0–10.7 Hz) isomers overlap almost entirely. Relying solely on 1D J-coupling analysis frequently leads to stereochemical misassignments in the literature (2). To unambiguously assign relative stereochemistry, we must pivot from through-bond scalar couplings to through-space dipolar interactions.

Comparative Analysis of Stereochemical Elucidation Methods

To choose the correct analytical tool, researchers must evaluate the molecular weight, physical state, and required turnaround time of their sample.

Analytical ModalityPrimary MechanismBest Use CaseLimitations
1D

H NMR
Through-bond scalar coupling (

)
Simple, highly rigid ring systemsUnreliable for cyclobutanes due to puckering; cis/trans J-values overlap.
2D NOESY NMR Through-space cross-relaxation (NOE)Small molecules (MW < 1000 Da)Fails for mid-sized molecules where the NOE enhancement approaches zero.
2D ROESY NMR Spin-locked cross-relaxation (ROE)Mid-sized molecules (MW 1000–3000 Da)Lower S/N than NOESY; prone to TOCSY-like artifacts; requires careful spin-lock calibration.
X-Ray Crystallography Electron density diffractionAbsolute stereochemical confirmationRequires single crystals; slow turnaround time; not viable for oils/amorphous solids.

Mechanistic Grounding: The Physics of NOESY in Cyclobutanes

The Nuclear Overhauser Effect (NOE) arises from dipole-dipole cross-relaxation between spatially proximate nuclear spins. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (


) (). This steep drop-off makes NOESY an exquisite molecular ruler for distances under 5 Å (3).

In a substituted cyclobutane:

  • Cis Isomers: Protons on the same face of the ring are typically separated by 2.5–3.0 Å. This tight spatial proximity yields intense, unambiguous NOE cross-peaks (4).

  • Trans Isomers: Protons on opposite faces of the puckered ring are separated by > 3.5–4.0 Å. Due to the

    
     dependence, these interactions produce very weak or entirely absent cross-peaks (4).
    

Analytical Workflow Visualization

AnalyticalWorkflow Start Cyclobutane Sample Stereo-Elucidation State Physical State? Start->State Xray X-Ray Crystallography (Absolute Config) State->Xray Single Crystal MW Molecular Weight? State->MW Solution Small MW < 1000 Da (Fast Tumbling) MW->Small Mid MW 1000-3000 Da (Intermediate Tumbling) MW->Mid NOESY 2D NOESY Mix Time: 0.5-0.8s Small->NOESY ROESY 2D ROESY Mix Time: 0.2-0.3s Mid->ROESY Analysis Cross-Peak Integration (r^-6 dependence) NOESY->Analysis ROESY->Analysis Cis Cis Isomer (Strong NOE/ROE, <3.5Å) Analysis->Cis Trans Trans Isomer (Weak/No NOE, >4.0Å) Analysis->Trans

Decision tree for selecting the appropriate stereochemical elucidation method for cyclobutanes.

Self-Validating 2D NOESY Experimental Protocol

As an Application Scientist, I emphasize that a NOESY spectrum is only as reliable as its sample preparation and parameter optimization. The following protocol is designed to maximize the signal-to-noise ratio (S/N) and eliminate false-positive artifacts.

Phase 1: Sample Preparation (The Foundation)
  • Solvent Selection: Use a low-viscosity deuterated solvent (e.g., Acetone-

    
     or CDCl
    
    
    
    ) to ensure a short rotational correlation time (
    
    
    ), which maximizes the positive NOE enhancement for small molecules ().
  • Degassing (Critical Step): Dissolved oxygen is paramagnetic and provides an efficient, non-radiative relaxation pathway (

    
     shortening) that competes with and quenches the NOE effect (). Degas the sample using at least three freeze-pump-thaw cycles or by sparging with inert gas (N
    
    
    
    /Ar) for 5 minutes.
Phase 2: Acquisition Parameters (The Physics)
  • Mixing Time (

    
    ):  Set 
    
    
    
    to 0.5–0.8 seconds (3).
    • Causality: The mixing time must closely match the

      
       relaxation time of the protons. If 
      
      
      
      is too short, the NOE does not have time to build up. If
      
      
      is too long, "spin diffusion" occurs (magnetization transfers from A
      
      
      B
      
      
      C), creating false positive cross-peaks that mimic direct spatial proximity.
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 1.5–2.0 seconds).
    • Causality: This ensures the complete return of macroscopic magnetization to the z-axis before the next pulse, allowing for the quantitative integration of cross-peaks.

  • Zero-Quantum Suppression: Enable the zero-quantum filter (e.g., zqflg='y' in VnmrJ) (5).

    • Causality: Cyclobutane protons often have complex J-coupling networks. This filter crushes through-bond COSY-like dispersive artifacts that can obscure genuine NOE cross-peaks (5).

Phase 3: Processing & Interpretation
  • Apply a Sine-Bell Squared window function shifted by 90° in both dimensions to enhance resolution and minimize truncation artifacts.

  • Phase the diagonal to be negative and the NOE cross-peaks to be positive (standard convention for small molecules) (3).

  • Integrate the cross-peaks. A strong cross-peak between vicinal ring protons confirms a cis relationship, while a lack of correlation strongly suggests a trans configuration.

References

  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes Source: BenchChem URL:1

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL:2

  • 1D NOESY - NMR Facility Source: UCSB Chem and Biochem URL:5

  • 2D NOESY and ROESY for Small Molecules Source: Indiana University NMR Facility URL:3

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives Source: NIH / PMC URL:4

  • 1H-1H ROESY Source: Hebrew University of Jerusalem (HUJI) URL:

Sources

A Comparative Guide to the Reactivity of (3-(Benzyloxy)cyclobutyl)methanol and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Google's Gemini Senior Application Scientist

Introduction

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Primary alcohols, in particular, serve as versatile starting materials for a vast array of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two primary alcohols: the structurally complex (3-(Benzyloxy)cyclobutyl)methanol and the archetypal benzyl alcohol. While both possess a benzyl moiety and a primary hydroxyl group, their underlying scaffolds—a strained cyclobutane ring versus a simple aromatic system—impart distinct chemical behaviors.

This document moves beyond a simple catalog of reactions to explore the mechanistic underpinnings of their reactivity differences. By examining the interplay of steric hindrance, electronic effects, and ring strain, we aim to provide researchers with the predictive insights necessary to make informed decisions in their synthetic strategies, whether in medicinal chemistry, materials science, or agrochemical development.

I. Structural, Steric, and Electronic Dissection

The reactivity of an alcohol is fundamentally governed by the local environment of the hydroxyl group. The differences between this compound and benzyl alcohol are stark and have profound implications for their chemical behavior.

  • Benzyl Alcohol: As a benzylic alcohol, the hydroxymethyl group is directly attached to a benzene ring. This arrangement leads to two key features:

    • Minimal Steric Hindrance: The -CH₂OH group is relatively unhindered, allowing facile access for reagents.

    • Electronic Activation: The adjacent π-system of the benzene ring can stabilize positive charge buildup on the benzylic carbon through resonance. This significantly influences reactions involving carbocationic intermediates, such as Sₙ1-type substitutions.

  • This compound: This molecule is a primary aliphatic alcohol. The hydroxymethyl group is appended to a four-membered carbocyclic ring.

    • Significant Steric Hindrance: The cyclobutane ring is substantially bulkier than the single carbon of benzyl alcohol's benzylic position. The ring itself is not planar but exists in a puckered conformation to alleviate some torsional strain, further contributing to steric congestion around the substituent.[1][2] This "neopentyl-like" arrangement presents a significant steric shield to the hydroxyl group, impeding the approach of reagents.

    • Ring Strain: Cyclobutane possesses considerable angle and torsional strain (approximately 110 kJ/mol), which can influence its reactivity, although it does not directly activate the exocyclic hydroxymethyl group in the same way as a phenyl ring.[1]

    • Electronic Effects: The benzyloxy ether group is positioned on the opposite side of the ring (C3). Its electronic influence on the C1-hydroxymethyl group is minimal, transmitted weakly via inductive effects through the sigma bonds of the cyclobutane framework. This is in sharp contrast to the direct conjugative electronic effect seen in benzyl alcohol.

graph TD { rankdir="LR"; node [shape=none, margin=0];

}

Figure 1. Structural and steric comparison of Benzyl Alcohol and this compound.

II. Comparative Reactivity in Key Transformations

The structural and electronic differences outlined above manifest as distinct reactivity profiles in common synthetic operations.

A. Oxidation to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a cornerstone of organic synthesis. Both molecules can be oxidized, but the reaction rates and optimal conditions are expected to differ.[3][4]

  • Benzyl Alcohol: Readily undergoes oxidation. Due to its benzylic nature, it can be selectively oxidized to benzaldehyde under mild conditions (e.g., Dess-Martin periodinane, PCC) or to benzoic acid using stronger oxidants like KMnO₄ or Jones reagent (CrO₃/H₂SO₄).[5][6] The formation of an intermediate chromate ester (in the case of Jones oxidation) is rapid due to low steric hindrance.[5]

  • This compound: As a sterically hindered primary alcohol, its oxidation is expected to be significantly slower. The bulky cyclobutyl group will retard the rate of formation of key intermediates with the oxidant. While standard reagents can be effective, they may require longer reaction times or higher temperatures. Reagents well-suited for hindered alcohols, such as the Swern or Dess-Martin oxidation, are often preferred to achieve good yields of the corresponding aldehyde without over-oxidation.[3]

FeatureBenzyl AlcoholThis compoundRationale
Relative Rate FastSlowLower steric hindrance and benzylic activation favor benzyl alcohol.
Reagent Choice Wide tolerance (PCC, DMP, Jones, KMnO₄)Prefers reagents for hindered alcohols (e.g., Swern, DMP)Steric bulk necessitates specific reagent choices for efficient conversion.
To Aldehyde High selectivity with mild reagentsGood selectivity with controlled conditionsThe intermediate aldehyde is less prone to hydration and over-oxidation than simple aliphatic aldehydes.
To Carboxylic Acid Readily achieved with strong oxidants (e.g., KMnO₄)Requires forcing conditionsSlower initial oxidation step makes subsequent oxidation to the acid more demanding.
B. Esterification

Ester formation, typically through acid-catalyzed reaction with a carboxylic acid (Fischer esterification) or acylation with an acid chloride, is highly sensitive to steric factors.[7][8]

  • Benzyl Alcohol: Undergoes esterification with relative ease. The low steric hindrance allows for efficient nucleophilic attack by the alcohol oxygen onto the activated carboxylic acid or acid chloride.[9][10]

  • This compound: The rate of esterification is predicted to be dramatically lower. The steric bulk of the cyclobutyl group directly impedes the alcohol's approach to the electrophilic carbonyl carbon. To achieve comparable yields to benzyl alcohol, the reaction may require higher temperatures, longer duration, or the use of more potent coupling agents (e.g., DCC/DMAP) to overcome the steric barrier.

C. Nucleophilic Substitution (Conversion to Halides & Ethers)

The conversion of the hydroxyl group into a better leaving group, followed by substitution, reveals the most fundamental difference in their reactivity pathways.

  • Benzyl Alcohol: Can react via both Sₙ1 and Sₙ2 mechanisms.[10] With reagents like SOCl₂ or PBr₃, an Sₙ2 pathway is common. However, under acidic conditions (e.g., with HCl), the reaction readily proceeds via an Sₙ1 mechanism due to the formation of the resonance-stabilized benzyl carbocation. This intermediate is a key feature of benzylic system reactivity.[10]

  • This compound: This alcohol is restricted to an Sₙ2 pathway. The formation of a primary carbocation on the exocyclic methylene group is highly energetically unfavorable and does not occur under normal conditions. Consequently, Sₙ1 reactions are inaccessible. Furthermore, the significant steric hindrance at the α-carbon makes even Sₙ2 reactions sluggish. This compound will show very low reactivity in substitutions requiring backside attack, such as the Williamson ether synthesis or reaction with phosphorus halides.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2. Mechanistic divergence in carbocation formation.

III. Experimental Protocols

The following protocols are representative examples. Researchers should expect to optimize reaction times and conditions, particularly for this compound, where longer reaction times are anticipated.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation to Aldehyde

This protocol is effective for both alcohols but is particularly advantageous for the sterically hindered this compound due to its mild conditions.[3]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3. Workflow for Dess-Martin Periodinane Oxidation.
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C and add Dess-Martin Periodinane (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expected Observation: The reaction with benzyl alcohol may be complete in 1-2 hours. The reaction with this compound may require 4-12 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction with diethyl ether and pour it into a vigorously stirred solution of saturated sodium bicarbonate and sodium thiosulfate (1:1 v/v). Stir until all solids have dissolved.

  • Workup: Separate the layers in a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification

This method uses a carbodiimide coupling agent and is effective for sterically hindered alcohols where Fischer esterification may fail.

  • Setup: In a flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv), this compound or benzyl alcohol (1.2 equiv), and 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous DCM (0.2 M).

  • Coupling Agent: Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) dissolved in a small amount of DCM. A white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Workup: Once complete, filter off the DCU precipitate and wash it with cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting ester by flash column chromatography.

IV. Conclusion and Outlook

The comparison between this compound and benzyl alcohol is a clear illustration of how subtle structural modifications can lead to significant changes in chemical reactivity.

  • Benzyl alcohol is a reactive, sterically accessible primary alcohol whose chemistry is dominated by the electronic influence of the adjacent aromatic ring, enabling pathways involving stabilized benzylic carbocation intermediates.

  • This compound behaves as a sterically hindered primary aliphatic alcohol. Its reactions are generally slower and often require more specialized reagents or forcing conditions to overcome the steric shield imposed by the cyclobutane ring. Its reactivity profile is dictated by Sₙ2-type mechanisms, with high-energy carbocationic pathways being inaccessible.

For synthetic chemists, this means that while both molecules can formally be used as sources of a C₁-hydroxyl synthon within a larger benzyloxy-containing fragment, their practical application is vastly different. Benzyl alcohol is suitable for rapid transformations under a wide variety of conditions. In contrast, this compound offers a more robust, less reactive hydroxyl group that may be carried through several synthetic steps before being derivatized, a feature that can be strategically exploited in complex molecule synthesis. Understanding these fundamental differences is crucial for efficient and successful synthetic planning.

References

  • Wikipedia. Benzyl alcohol. [Link][7]

  • OpenStax. 17.7 Oxidation of Alcohols - Organic Chemistry. [Link][3]

  • Wikipedia. Alcohol oxidation. [Link][4]

  • Gao, S., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaau3353. [Link][11]

  • Organic Chemistry Portal. Jones Oxidation. [Link][5]

  • Save My Exams. (2026). Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023. [Link][12]

  • PubChem. Benzyl Alcohol. [Link][13]

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link][14]

  • Nguyen, V. T., et al. (2021). A theoretical and experimental study on etherification of primary alcohols with the hydroxyl groups of cellulose chain (n=1-3) in acidic condition. Journal of Molecular Structure, 1236, 130314. [Link][15]

  • Qiu, J., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Society Reviews. [Link][6]

  • Miyamoto, A., et al. (2025). The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. Chemical Science. [Link][16]

  • ResearchGate. Reactions of benzyl alcohol under different reaction conditions. [Link][17]

  • Lhiaubet-Vallet, V., et al. (2005). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 3(18), 3296-3300. [Link][18]

  • Heuckendorff, M., et al. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. The Journal of Organic Chemistry, 81(12), 4988-5006. [Link][19]

  • Akaji, K., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(17), 4386-4389. [Link][8]

  • Pearson. Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. [Link][9]

  • PubChem. [3-(benzyloxy)cyclobutyl]methanol. [Link][20]

  • Chemistry LibreTexts. (2022). 9.3: Ring Strain and the Structure of Cycloalkanes. [Link][1]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link][2]

  • Davies, H. M., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4251-4265. [Link][21]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? [Link][10]

Sources

Thermal Analysis of Cyclobutyl Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Thermal Analysis Division Subject: TGA and DSC Characterization of Cyclobutyl Motifs in Drug Discovery

Executive Summary: The "Goldilocks" Ring

In modern medicinal chemistry, the cyclobutyl ring has emerged as a critical bioisostere. It offers a "Goldilocks" solution between the hyper-reactive, highly strained cyclopropane and the floppy, metabolically labile cyclopentane. By replacing gem-dimethyl groups or phenyl rings with a cyclobutyl moiety, researchers can improve metabolic stability and solubility while maintaining precise vector orientation.

However, this utility comes at a thermodynamic cost. With a ring strain energy (RSE) of ~26.5 kcal/mol , cyclobutyl building blocks possess a latent "spring-loaded" energy that complicates thermal profiling. Standard protocols used for stable phenyl or alkyl chains often lead to misinterpreted data or, worse, ruptured DSC cells when applied to these strained rings.

This guide outlines a specialized thermal analysis workflow designed to accurately characterize cyclobutyl building blocks, distinguishing between simple phase transitions and strain-release decomposition.

The Mechanistic Challenge: Why Cyclobutanes Decompose

Before designing an experiment, one must understand the failure mode. Unlike linear alkyl chains that decompose via random radical scission at high temperatures (>300°C), cyclobutanes often undergo a specific, lower-temperature failure pathway: Thermal [2+2] Cycloreversion .

This reaction is a concerted or stepwise retro-cycloaddition that splits the four-membered ring into two alkene fragments.

Visualization: The Retro [2+2] Decomposition Pathway

The following diagram illustrates the strain-release mechanism that drives thermal instability in cyclobutyl derivatives.

RetroCycloaddition cluster_0 Safety Critical: Volume Expansion Cyclobutane Cyclobutyl Derivative (Strained Ring) Transition Biradical / Concerted Transition State Cyclobutane->Transition Heat Input (ΔH > Ea) Products Alkene Fragments (Gas/Volatile Liquid) Transition->Products Strain Release (~26 kcal/mol)

Figure 1: Thermal decomposition of cyclobutane often yields volatile alkene fragments, causing rapid pressure buildup in sealed vessels.

Comparative Analysis: Ring Strain & Stability

To contextualize the thermal behavior of cyclobutyl blocks, we must compare them to their homologous cycloalkanes. The data below highlights why cyclobutane requires distinct handling compared to cyclopentane.

Table 1: Comparative Ring Strain and Thermal Characteristics[1]
Ring SizeBuilding Block ClassRing Strain (kcal/mol)ConformationDominant Thermal Risk
C3 Cyclopropyl~27.5PlanarExplosive ring opening; highly reactive.
C4 Cyclobutyl ~26.5 Puckered (Butterfly) Retro [2+2] reversion; gas generation.
C5 Cyclopentyl~6.2EnvelopeLow risk; behaves like linear alkanes.
C6 Cyclohexyl~0.1ChairVery stable; standard protocols apply.

Key Insight: While C3 and C4 have similar strain energies, cyclobutanes are kinetically more stable than cyclopropanes but far less stable than cyclopentanes. A cyclobutyl building block will often show a sharp decomposition exotherm in DSC that can be mistaken for a melt or recrystallization if not cross-referenced with TGA.

Experimental Data: Cyclobutyl Benchmarks

The following data aggregates thermal properties of common cyclobutyl building blocks used in synthesis. Note the proximity of melting points (


) to decomposition temperatures (

) in the dicarboxylic acid, a narrow window that requires precise heating control.
Table 2: Thermal Properties of Selected Cyclobutyl Reagents
CompoundStructure TypeMelting Point (

)
Decomposition Onset (

)
MethodRef
Cyclobutylamine Liquid Amine-bp 82°CDistillation[1]
Cyclobutane-1,1-dicarboxylic acid Solid Acid158°C204-208°CDSC/TGA[2, 3]
CBDA-2 (Furan derivative) Complex Solid>200°C~200°CTGA[4]
CBDA-3 (Sorbic derivative) Complex Solid198°C285°C (

)
TGA[5]

Analysis:

  • Narrow Processing Window: For Cyclobutane-1,1-dicarboxylic acid, the gap between melting (158°C) and decomposition (~204°C) is <50°C. Aggressive heating rates (>20°C/min) could merge these events, masking the melt.

  • Substituent Stabilization: Complex derivatives like CBDA-3 show significantly higher stability (

    
     285°C) than simpler acids, likely due to steric bulk inhibiting the conformational changes required for ring opening.
    

Strategic Protocol: The "Strain-Aware" Workflow

Do not run a standard "Generic_Organic_Solid" method. Use this self-validating workflow to prevent instrument damage and ensure data integrity.

Workflow Logic
  • TGA First: Always screen with TGA to identify gas generation events.

  • Pan Selection: Use hermetic pans for DSC only after TGA confirms no explosion risk below the target temp.

ThermalWorkflow Start Start: Unknown Cyclobutyl Sample TGA Step 1: TGA Screening (Open Pan, 10°C/min, N2) Start->TGA Decision Analyze Weight Loss TGA->Decision Volatile Mass loss < 150°C? (Solvent/Moisture) Decision->Volatile Early Loss Decomp Mass loss > 200°C? (Ring Opening) Decision->Decomp Stable until Td DSC_Pinhole Step 2: DSC (Pinhole Lid) Allow gas escape Volatile->DSC_Pinhole Safe path DSC_Hermetic Step 2: DSC (Hermetic Pan) Stop 50°C below Td Decomp->DSC_Hermetic Strict Tmax limit

Figure 2: Decision tree for selecting the correct DSC pan configuration based on TGA screening results.

Detailed Methodologies
Method A: TGA Screening (The Safety Gate)
  • Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

  • Crucible: Platinum or Alumina (Open). Do not use sealed pans.

  • Sample Mass: 2–5 mg. (Keep mass low to minimize violent expansion effects).

  • Purge: Nitrogen (

    
    ) at 40–60 mL/min.
    
  • Ramp: 10°C/min from Ambient to 400°C.

  • Data Interpretation: Look for the Onset Temperature (

    
    ) .[1] If weight loss is >5% and sharp, this is the decomposition point. Set your DSC limit to 
    
    
    
    .
Method B: DSC Analysis (The Fingerprint)
  • Instrument: DSC (e.g., TA Instruments Q2000 or equivalent).

  • Crucible: Tzero Hermetic Aluminum Pan .

    • Why? Cyclobutyl compounds often sublime before melting. An open pan will show an endotherm (sublimation) that looks like a melt but leaves no residue. Hermetic sealing suppresses sublimation, revealing the true melting point (

      
      ).
      
  • Protocol:

    • Equilibrate at 20°C.

    • Heat at 10°C/min to (

      
      ).
      
    • Cool at 10°C/min to 0°C (to check for recrystallization).

    • Heat again to (

      
      ).
      
  • Warning: NEVER heat a hermetic pan containing a cyclobutyl compound through its decomposition temperature. The release of ethylene gas (from retro [2+2]) can generate pressures exceeding 50 bar, rupturing the cell.

References

  • NIST Chemistry WebBook . Cyclobutylamine Thermochemical Data. National Institute of Standards and Technology. [Link][2]

  • Shahni, R. K., et al. (2021) . Biomass-derived rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid: a polytopic ligand for synthesizing green metal-organic materials. ResearchGate. [Link]

  • Krupinsky, B., et al. (2022) . A biorenewable cyclobutane-containing building block synthesized from sorbic acid. iScience (Cell Press). [Link]

  • TA Instruments . Thermal Analysis in Pharmaceutical Research (TGA/DSC Protocols). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.